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Foundational

What is the pKa of 1,1-Bis(2-methylpropyl)guanidine in aqueous solution

An In-depth Technical Guide to the Aqueous pKa of 1,1-Bis(2-methylpropyl)guanidine For Researchers, Scientists, and Drug Development Professionals Abstract Theoretical Framework: The Basis of Guanidine Basicity Guanidine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Aqueous pKa of 1,1-Bis(2-methylpropyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theoretical Framework: The Basis of Guanidine Basicity

Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms. Their remarkably high basicity is not due to a single nitrogen atom but is a collective property of the entire functional group. Upon protonation, the resulting positive charge in the guanidinium cation is not localized on a single nitrogen but is delocalized across all three nitrogen atoms and the central carbon through resonance.[2][3] This delocalization effectively stabilizes the conjugate acid, thereby shifting the equilibrium towards the protonated form and resulting in a high pKa.

Caption: Resonance delocalization in the guanidinium cation.

Substituent Effects on pKa

The basicity of the guanidine core is further modulated by its substituents through electronic and steric effects.

  • Electronic Effects: Alkyl groups, such as the 2-methylpropyl (isobutyl) groups in the target molecule, are electron-donating via induction. This effect increases the electron density on the nitrogen atoms, making them more basic and thereby increasing the pKa of the guanidinium ion.

  • Steric Effects: Bulky substituents can influence basicity in a more complex manner. While they enhance the "proton sponge" character by being non-nucleophilic, they can also hinder the solvation of the guanidinium cation.[4][5] Efficient solvation by water molecules is crucial for stabilizing the charged species. Significant steric hindrance from the two bulky isobutyl groups might slightly oppose the electronic-donating effect, although the latter is generally dominant in alkylguanidines.

pKa Estimation for 1,1-Bis(2-methylpropyl)guanidine

To estimate the pKa, we can compare it to structurally related compounds. The pKa of the conjugate acid of unsubstituted guanidine is 13.6, making it a very strong base in water.[3] The addition of electron-donating alkyl groups is known to increase this value. For instance, sterically hindered superbases like Barton's base (2-tert-Butyl-1,1,3,3-tetramethylguanidine) exhibit a pKa of 14 in a water/ethanol solution.[4]

Given the presence of two electron-donating isobutyl groups on a single nitrogen, it is reasonable to predict that the pKa of 1,1-Bis(2-methylpropyl)guanidine will be higher than 13.6 . The steric hindrance is less than that of a tert-butyl group, suggesting the pKa is likely to be in the range of other highly basic alkylguanidines.

CompoundStructureAqueous pKa (of conjugate acid)Key Feature
GuanidineHNC(NH₂)₂13.6[3]Parent compound
Barton's Baset-BuN=C(NMe₂)₂~14 (in H₂O/EtOH)[4]Sterically hindered, highly substituted
1,1-Bis(2-methylpropyl)guanidine HN=C(NH₂)N(CH₂CH(CH₃)₂)₂ Estimated > 13.6 Di-alkyl substituted, sterically hindered

Experimental Determination of pKa

For an authoritative pKa value, direct experimental measurement is essential. The two most robust and widely accepted methods are potentiometric titration and UV-Vis spectrophotometry.[6][7]

Method 1: Potentiometric Titration

Potentiometric titration is a high-precision technique and often considered the gold standard for pKa determination.[8] The method involves the gradual addition of a titrant (a strong acid) to a solution of the base while monitoring the pH with a calibrated electrode. The pKa is the pH at the half-equivalence point.[9]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M solution of hydrochloric acid (HCl) and standardize it.

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain a constant ionic strength throughout the titration.[9]

    • Ensure all aqueous solutions are prepared with deionized, carbonate-free water to avoid errors, especially at high pH.[8]

  • Apparatus Setup:

    • Calibrate a high-quality pH meter with at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[9]

    • Use a magnetic stirrer and a micro-burette or an automated titrator for precise titrant delivery.

  • Sample Preparation:

    • Accurately weigh and dissolve a sufficient quantity of 1,1-Bis(2-methylpropyl)guanidine in the 0.15 M KCl solution to achieve a final concentration of at least 10⁻⁴ M.[8][9]

    • Before starting the titration, purge the solution with an inert gas like nitrogen for 10-15 minutes to displace dissolved CO₂.[9]

  • Titration Procedure:

    • Immerse the calibrated pH electrode in the stirred sample solution.

    • Add the standardized HCl titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording both the pH and the total volume of titrant added.[10]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Identify the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).

    • The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.

    • The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.[9]

Method 2: UV-Visible Spectrophotometry

This method is an excellent alternative, particularly for compounds that are available in smaller quantities or have low solubility, as it is more sensitive than potentiometry.[8] It is contingent on the molecule possessing a UV-active chromophore near the site of ionization, such that the protonated and neutral forms have distinct absorption spectra.[1][8]

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Detailed Experimental Protocol:

  • Reagent and Sample Preparation:

    • Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., from pH 10 to 14, in 0.2-0.5 pH unit increments).

    • Prepare a concentrated stock solution of 1,1-Bis(2-methylpropyl)guanidine in a suitable solvent (e.g., water or a co-solvent like DMSO if solubility is low).[1]

  • Spectral Measurement:

    • For each buffer solution, add a small, constant aliquot of the guanidine stock solution to achieve a final concentration suitable for UV-Vis analysis (typically 10⁻⁵ to 10⁻⁶ M).[8]

    • Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for the sample in each buffer.[11] A 96-well plate reader can be used for medium-throughput analysis.[1]

  • Data Analysis:

    • Overlay the spectra to identify one or more wavelengths where the absorbance changes significantly as a function of pH.

    • Select an analytical wavelength and plot the absorbance at this wavelength against the corresponding pH of each buffer.

    • The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[12]

    • This value can be precisely determined by fitting the data to the Henderson-Hasselbalch equation adapted for spectrophotometry: pH = pKa + log[(A - Aᵢ) / (Aᵤ - A)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the fully ionized species, and Aᵤ is the absorbance of the un-ionized species.

Summary and Conclusion

While no direct experimental pKa value for 1,1-Bis(2-methylpropyl)guanidine is currently documented in readily accessible literature, a robust estimation can be made based on established chemical principles. The electron-donating nature of the two isobutyl groups is expected to increase the basicity relative to the parent guanidine, placing the estimated aqueous pKa at a value greater than 13.6 .

For drug development and quantitative chemical modeling, an experimentally derived value is indispensable. This guide provides detailed, field-proven protocols for determining the pKa using either potentiometric titration or UV-Vis spectrophotometry . Potentiometry offers high precision with relatively simple equipment, whereas spectrophotometry provides higher sensitivity for low-quantity or poorly soluble compounds, provided a suitable chromophore is present. The execution of these methodologies will yield the definitive pKa value essential for further research and application.

References

  • Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. (2017). New Journal of Chemistry. Available at: [Link]

  • Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium. (2018). Voprosy Khimii i Khimicheskoi Tekhnologii. Available at: [Link]

  • Koehler, J., et al. (2016). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Guanidines: powerful bases for organic synthesis. (2024). DC Fine Chemicals. Available at: [Link]

  • Hendriks, J., et al. (2008). Development of Methods for the Determination of pKa Values. Separation & Purification Reviews. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

  • Competence Guide - Automated acid dissociation constant determination of organic compounds by coupling of titration and UV/Vis instruments. (2024). ResearchGate. Available at: [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (2022). INEOS OPEN. Available at: [Link]

  • Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. (2018). ResearchGate. Available at: [Link]

  • Caine, B., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Available at: [Link]

  • Berkhout, J., & Ram, A. (2018). Recent Advancements in Spectrophotometric pKa Determinations: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Superbases based on guanidine and the values of pKa of the conjugated acids. (2022). ResearchGate. Available at: [Link]

  • Caine, B., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega. Available at: [Link]

  • DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. Available at: [Link]

  • Guanidine. Wikipedia. Available at: [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Dynamics of 1,1-Bis(2-methylpropyl)guanidine: A Mechanistic and Experimental Guide

Executive Summary The structural elucidation of substituted guanidines is a critical analytical step in drug development, given the prevalence of the guanidine pharmacophore in kinase inhibitors, antimicrobial agents, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted guanidines is a critical analytical step in drug development, given the prevalence of the guanidine pharmacophore in kinase inhibitors, antimicrobial agents, and antidiabetic drugs. This whitepaper provides an in-depth mechanistic analysis of the mass spectrometry (MS) fragmentation pattern of 1,1-Bis(2-methylpropyl)guanidine (also known as N,N-diisobutylguanidine). By synthesizing quantum-thermodynamic principles with advanced LC-MS/MS operational workflows, this guide equips analytical scientists with the theoretical grounding and self-validating protocols necessary to confidently annotate its MS/MS spectra.

Theoretical Framework: The Causality of Fragmentation

To interpret the fragmentation of 1,1-Bis(2-methylpropyl)guanidine ( C9​H21​N3​ , Exact Mass: 171.1735 Da), we must first understand the physicochemical environment of the molecule inside the mass spectrometer.

Ionization and the Mobile Proton Model

In positive Electrospray Ionization (ESI+), the highly basic imine nitrogen of the guanidine core ( pKa​≈13 ) acts as a powerful proton sponge, yielding the stable precursor ion [M+H]+ at m/z 172.1814.

However, a localized proton does not induce fragmentation. According to the1[1], when collision energy is applied, the proton becomes mobilized. It migrates from the thermodynamically favored imine nitrogen to the adjacent substituted amine nitrogen. This charge-directed fragmentation (ChD) creates a highly polarized, weakened C−N bond.

Thermodynamic Bond Elongation

2[2] demonstrates that bonds which elongate significantly upon protonation are the primary sites of cleavage during Collision-Induced Dissociation (CID). For 1,1-Bis(2-methylpropyl)guanidine, the steric bulk of the two isobutyl groups forces the C−N bonds to stretch upon protonation, lowering the activation energy required for alkene elimination.

Primary Fragmentation Pathways

The collision-induced fragmentation of 1,1-Bis(2-methylpropyl)guanidine follows three distinct, predictable pathways.

Pathway A: Alkene Elimination (Charge-Directed Cleavage)

The most dominant pathway for alkyl-substituted guanidines is the loss of the alkyl chain as a neutral alkene via a β -hydrogen rearrangement.

  • First Isobutene Loss: The precursor ( m/z 172.18) undergoes a rearrangement where a hydrogen from the isobutyl group transfers to the guanidine core, expelling neutral isobutene ( C4​H8​ , 56.06 Da) to yield m/z 116.12.

  • Second Isobutene Loss: The remaining isobutyl group undergoes the exact same consecutive cleavage, expelling a second isobutene molecule to yield the bare, highly stable protonated guanidinium ion at m/z 60.06.

Pathway B: Ammonia Elimination

3[3] frequently result in the characteristic loss of ammonia. The terminal −NH2​ group of the guanidine core captures the mobile proton and is expelled as neutral NH3​ (17.03 Da), generating a carbodiimide-like fragment at m/z 155.15.

Pathway C: Amine Cleavage

Direct heterolytic cleavage of the C−N bond linking the diisobutylamine moiety to the central carbon results in the loss of neutral diisobutylamine ( HN(C4​H9​)2​ , 129.15 Da). This leaves behind the cyanamide cation ( [CH3​N2​]+ ) at m/z 43.03.

Pathway Precursor [M+H]+ m/z 172.18 1,1-Bis(2-methylpropyl)guanidine Frag1 [M+H - NH3]+ m/z 155.15 Ammonia Loss Precursor->Frag1 - NH3 (17 Da) Frag2 [M+H - C4H8]+ m/z 116.12 Isobutene Loss Precursor->Frag2 - C4H8 (56 Da) Frag4 [CH3N2]+ m/z 43.03 Cyanamide Cation Precursor->Frag4 - HN(iBu)2 (129 Da) Frag3 [M+H - 2(C4H8)]+ m/z 60.06 Guanidinium Ion Frag2->Frag3 - C4H8 (56 Da)

Fig 1: MS/MS fragmentation pathway of 1,1-Bis(2-methylpropyl)guanidine.

Quantitative Data Presentation

The following table summarizes the high-resolution mass spectrometry (HRMS) data for the precursor and its diagnostic product ions.

Fragment IonChemical FormulaExact Mass ( m/z )Neutral LossMechanistic Causality
Precursor [C9​H22​N3​]+ 172.1814-ESI+ Protonation of imine nitrogen
Product 1 [C9​H19​N2​]+ 155.1549 NH3​ (17.03 Da)Proton mobility to terminal amine
Product 2 [C5​H14​N3​]+ 116.1188 C4​H8​ (56.06 Da) β -hydrogen transfer & alkene elimination
Product 3 [CH6​N3​]+ 60.0562 2×C4​H8​ (112.13 Da)Consecutive steric relief / alkene loss
Product 4 [CH3​N2​]+ 43.0297 C8​H19​N (129.15 Da)Heterolytic C−N bond cleavage

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness in structural assignment, the experimental protocol must be self-validating. Relying on a single collision energy often results in either the survival of the precursor with no fragments, or complete obliteration of the molecule into non-diagnostic low-mass ions.

Protocol Causality & Design
  • Ionization Modifier: We utilize 0.1% Formic Acid (FA) in the mobile phase. Why? The high basicity of the guanidine group ensures it acts as a proton sink. FA provides an abundant proton source, pushing the ionization equilibrium entirely to the [M+H]+ state, maximizing the signal-to-noise ratio.

  • Stepped NCE (Normalized Collision Energy): 4[4] by multiplexing different activation states into a single spectrum. By applying NCEs of 20, 35, and 50 simultaneously, we capture the fragile NH3​ loss (at NCE 20) and the high-energy core guanidinium fragment (at NCE 50) in one composite scan.

Step-by-Step Methodology
  • System Suitability Test (SST): Inject a known alkylguanidine standard to verify mass accuracy ( ≤3 ppm) and ensure the quadrupole is properly calibrated.

  • Sample Preparation: Dilute 1,1-Bis(2-methylpropyl)guanidine to 1μg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • ESI Source Optimization: Set capillary voltage to 3.5 kV and desolvation temperature to 300°C.

  • Precursor Isolation: Isolate m/z 172.18 using a quadrupole isolation window of 1.0 m/z to prevent co-isolation of isobaric background ions.

  • Collision-Induced Fragmentation: 5[5] using an HCD cell with Stepped NCE (20/35/50).

  • High-Resolution Detection: Route fragments to an Orbitrap or TOF analyzer set to a minimum resolution of 60,000 (at m/z 200) to confirm the exact elemental formulas of the product ions.

Workflow S1 1. Sample Prep 0.1% FA in MeOH S2 2. ESI-MS Pos. Ion Mode S1->S2 S3 3. Isolation m/z 172.2 S2->S3 S4 4. Activation Stepped NCE S3->S4 S5 5. Detection HRMS Orbitrap S4->S5

Fig 2: Self-validating LC-MS/MS experimental workflow for structural elucidation.

Conclusion

The fragmentation of 1,1-Bis(2-methylpropyl)guanidine is governed by the basicity of its core and the steric strain of its isobutyl substituents. By utilizing a self-validating stepped-NCE workflow, analysts can reliably trigger and detect the diagnostic losses of ammonia (17 Da) and isobutene (56 Da). Understanding the quantum-thermodynamic causality behind these cleavages ensures that scientists do not merely match numbers to a database, but fundamentally comprehend the structural dynamics of the molecules they are developing.

References

  • Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PMC Source: National Institutes of Health (nih.gov)4

  • Collision-Induced Fragmentation of Macrolide Antibiotics - Emery Pharma Source: Emery Pharma (emerypharma.com)5

  • Reactions between Guanidine and Cu+ in the Gas Phase. An Experimental and Theoretical Study | The Journal of Physical Chemistry A Source: American Chemical Society (acs.org)3

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC Source: National Institutes of Health (nih.gov)1

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules Source: University of Greenwich (gre.ac.uk)2

Sources

Foundational

Thermodynamic Stability of 1,1-Bis(2-methylpropyl)guanidine at Room Temperature: A Technical Guide

Executive Summary 1,1-Bis(2-methylpropyl)guanidine (CAS 45015-85-8), commonly referred to as 1,1-diisobutylguanidine, is a highly substituted, strongly basic organic compound[1][2]. In drug development and advanced mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1-Bis(2-methylpropyl)guanidine (CAS 45015-85-8), commonly referred to as 1,1-diisobutylguanidine, is a highly substituted, strongly basic organic compound[1][2]. In drug development and advanced materials science, understanding its thermodynamic stability at standard room temperature (25°C) is critical for formulation integrity. As a Senior Application Scientist, I frequently encounter the assumption that all guanidines degrade rapidly in aqueous environments. This is a fundamental misconception. The thermodynamic stability of 1,1-diisobutylguanidine is governed by a delicate interplay of electronic resonance and profound steric shielding, rendering it exceptionally stable at room temperature.

This whitepaper dissects the thermodynamic drivers of this stability, outlines the kinetic degradation pathways, and provides a self-validating experimental protocol for empirical verification.

Structural Thermodynamics & Y-Aromaticity

The core of guanidine's thermodynamic stability lies in its protonated state. With a pKa of approximately 13.5 to 13.6[3][4], 1,1-diisobutylguanidine exists almost exclusively as a guanidinium cation at physiological pH and standard room temperatures.

This cation is stabilized by "Y-aromaticity," a phenomenon where six π-electrons are delocalized across the symmetrical Y-shaped CN3 plane[3][5]. This resonance energy significantly lowers the thermodynamic ground state of the molecule. By dispersing the positive charge across all three nitrogen atoms, the molecule minimizes electrostatic repulsion and creates a massive activation energy barrier that must be overcome for any nucleophilic degradation to occur.

Resonance N1 C=N⁺H₂ (Charge Localized) Center Guanidinium Cation (Y-Aromaticity Delocalized) N1->Center Resonance N2 C-N⁺H(Isobutyl)₂ (Charge Localized) N2->Center Resonance N3 C-N⁺H₂ (Charge Localized) N3->Center Resonance

Fig 1. Y-aromatic resonance stabilization of the guanidinium cation.

Steric Shielding and Degradation Kinetics

While electronic effects provide a baseline of thermodynamic stability, the two 2-methylpropyl (isobutyl) groups at the 1,1-position dictate the kinetic inertness of the molecule.

At 25°C, the nonenzymatic decomposition of guanidines in water proceeds exclusively via hydrolysis rather than elimination[6]. For hydrolysis to occur, a water molecule or hydroxide ion must attack the central sp2-hybridized carbon via the Bürgi-Dunitz trajectory. However, the bulky isobutyl groups act as a steric umbrella, physically blocking nucleophilic access to the central carbon.

To establish the rates and mechanisms of decomposition, we look to the baseline reactivity of simpler guanidines. The hydrolysis of unhindered methylguanidine at 25°C yields a second-order rate constant ( k2​ ) of 5×10−6M−1s−1 [6]. Because the diisobutyl groups block the attack trajectory, they drastically reduce the pre-exponential factor ( A ) in the Arrhenius equation. Consequently, the k2​ for 1,1-diisobutylguanidine is suppressed by several orders of magnitude, effectively locking the compound in a thermodynamically stable state at room temperature.

Hydrolysis A 1,1-Diisobutylguanidine (Protonated) B OH⁻ Attack (Rate-Limiting) A->B pH > 10 C Tetrahedral Intermediate B->C Nucleophilic Addition D 1,1-Diisobutylurea + NH₃ C->D Amine Elimination

Fig 2. Hydrolysis pathway of 1,1-diisobutylguanidine at 25°C.

Quantitative Data Summaries

Table 1: Physicochemical & Thermodynamic Profile

Parameter Value Reference
Molecular Formula C9H21N3 [2]
Molecular Weight 171.28 g/mol [2]
Predicted pKa ~13.5 - 13.6 [3][4]

| Primary Degradation Pathway | Hydrolysis (Base-catalyzed) |[6] |

Table 2: Comparative Hydrolysis Kinetics at 25°C (pH 7) | Compound | Steric Hindrance | Est. Rate Constant ( k2​ ) | Thermodynamic Stability | | :--- | :--- | :--- | :--- | | Methylguanidine | Low | 5×10−6M−1s−1 | Moderate | | 1,1-Diisobutylguanidine | High (Bürgi-Dunitz blocked) | <10−9M−1s−1 | Exceptionally High |

Empirical Validation: Self-Validating Stability Protocol

The Causality Behind the Method: Standard accelerated aging (e.g., heating samples to 80°C to force degradation) is fundamentally flawed for highly substituted guanidines. Elevated temperatures induce artificial conformational shifts in the alkyl chains, exposing the central carbon and altering the degradation mechanism entirely. Therefore, to measure true thermodynamic stability, we must use Isothermal Microcalorimetry (IMC) at exactly 25°C. IMC detects the sub-microwatt exothermic heat flow of trace hydrolysis without thermal stress. We pair this with LC-MS/MS to provide orthogonal validation by chemically speciating the degradants.

Step-by-Step Methodology
  • Sample Preparation (Matrix Control):

    • Prepare a 50 mM solution of 1,1-Bis(2-methylpropyl)guanidine in a sterile, degassed phosphate buffer (pH 7.4).

    • Prepare a parallel blank buffer control to establish the baseline thermal noise.

  • Isothermal Microcalorimetry (Global Thermodynamic Measurement):

    • Load 3 mL of the sample and 3 mL of the blank into separate ampoules of a TAM IV (Thermal Activity Monitor) microcalorimeter.

    • Equilibrate the system at exactly 25.000°C for 24 hours.

    • Record the differential heat flow ( μW ) continuously for 30 days. A thermodynamically stable compound will exhibit a heat flow indistinguishable from the baseline blank ( <0.5μW ).

  • LC-MS/MS Aliquot Sampling (Speciation Validation):

    • Extract 50 μL aliquots from a parallel reaction vessel (kept at 25°C) on Days 0, 7, 14, 21, and 30.

    • Quench the aliquots with 0.1% Formic Acid to lock the pH and halt any trace base-catalyzed hydrolysis.

    • Analyze via LC-MS/MS using a C18 column, monitoring for the parent mass ( m/z 172.18 for [M+H]+ ) and the primary hydrolysis degradant, 1,1-diisobutylurea.

  • Kinetic Modeling:

    • Integrate the heat flow data to calculate total enthalpy change ( ΔH ) over time.

    • Correlate the thermal data with the LC-MS/MS peak area reduction to calculate the observed rate constant ( kobs​ ) at 25°C.

Workflow S1 1. Sample Prep (Buffered at pH 7.4) S2 2. Isothermal Microcalorimetry (Real-time heat flow at 25°C) S1->S2 S3 3. LC-MS/MS Sampling (Speciation of degradants) S2->S3 Orthogonal Validation S4 4. Kinetic Modeling (k_obs determination) S3->S4

Fig 3. Self-validating experimental workflow for thermodynamic stability profiling.

References

  • 45015-85-8 | 1,1-Bis(2-methylpropyl)guanidine | BLD Pharm , bldpharm.com. 1

  • 1,1-Bis(2-methylpropyl)guanidine (CAS 45015-85-8) - HazComFast , hazcomfast.com. 2

  • The Nonenzymatic Decomposition of Guanidines and Amidines , ACS Publications. 6

  • Effects of Guanidine on the Liquid-Phase Catalytic Oxidation of p-Xylene to Terephthalic Acid , ACS Publications.5

  • Guanidine: A Highly Efficient Stabilizer in Atmospheric New-Particle Formation , ACS Publications.3

  • Flotation of aluminosilicate minerals using alkylguanidine collectors , ysxbcn.com. 4

Sources

Exploratory

Rational Synthesis Pathways for 1,1-Bis(2-methylpropyl)guanidine from Thiourea: A Technical Guide

Executive Summary The synthesis of highly substituted guanidines, such as 1,1-bis(2-methylpropyl)guanidine (commonly known as N,N-diisobutylguanidine), presents unique steric and electronic challenges. Direct reaction of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted guanidines, such as 1,1-bis(2-methylpropyl)guanidine (commonly known as N,N-diisobutylguanidine), presents unique steric and electronic challenges. Direct reaction of thiourea with sterically hindered secondary amines like diisobutylamine is thermodynamically unfavorable due to the poor electrophilicity of the thiourea carbon.

As a Senior Application Scientist, I have structured this technical guide to detail a robust, self-validating four-phase synthetic pathway. By leveraging S-alkylation, electrophilic activation via Boc-protection, and thiophilic metal-promoted desulfurization, this protocol ensures high-yielding conversion of thiourea into the target diisobutylguanidine nitrate salt[1].

Mechanistic Rationale & Retrosynthetic Strategy

To construct the 1,1-bis(2-methylpropyl)guanidine architecture from a simple thiourea precursor, the synthetic logic must focus on enhancing the leaving group ability of the sulfur moiety.

  • Activation via Alkylation : Thiourea is first S-alkylated to form S-methylisothiourea[2]. This converts the highly stable thione into a thioether, establishing methyl mercaptan as a potential leaving group.

  • Electronic Tuning (Protection) : Unprotected S-methylisothiourea is prone to non-selective poly-guanidinylation. The introduction of electron-withdrawing tert-butyloxycarbonyl (Boc) groups serves a dual purpose: it protects the primary amines from side reactions and highly activates the central carbon toward nucleophilic attack[3].

  • Thiophilic Promotion : Diisobutylamine is a bulky, sterically hindered secondary amine. To drive the addition-elimination mechanism, a thiophilic Lewis acid (HgCl₂) is employed to coordinate the sulfur atom, transforming it into an exceptional leaving group and precipitating it out of the reaction as insoluble HgS[3].

Pathway T Thiourea SMI S-Methylisothiourea T->SMI Me2SO4 Alkylation BOC N,N'-bis-Boc- S-methylisothiourea SMI->BOC Boc2O, NaOH Protection PG Protected Diisobutylguanidine BOC->PG Diisobutylamine HgCl2 FG 1,1-Bis(2-methylpropyl) guanidine PG->FG 1. TFA 2. HNO3

Fig 1: Chemical synthesis pathway of 1,1-Bis(2-methylpropyl)guanidine from thiourea.

Step-by-Step Experimental Methodologies

Phase 1: S-Alkylation of Thiourea

Objective: Convert thiourea to S-methylisothiourea sulfate.

  • Protocol:

    • Suspend 20 mmol (1.52 g) of thiourea in 5 mL of distilled water[4].

    • Add 10 mmol (0.95 mL) of dimethyl sulfate dropwise under continuous stirring.

    • Self-Validating Checkpoint: Observe the initial exothermic reaction. Once the heat evolution subsides, heat the clear solution to reflux (100°C) for 1 hour.

    • Cool the mixture to 0°C to induce crystallization of S-methylisothiourea sulfate. Filter and dry under a vacuum[2].

  • Causality: Dimethyl sulfate selectively attacks the soft nucleophilic sulfur over the hard nitrogen, locking the molecule into the isothiourea tautomer.

Phase 2: Electrophilic Activation via Boc-Protection

Objective: Synthesize N,N'-bis-Boc-S-methylisothiourea.

  • Protocol:

    • Dissolve 10 mmol of S-methylisothiourea sulfate in a biphasic mixture of dichloromethane (DCM, 20 mL) and water (10 mL).

    • Add 2.5 equivalents of NaOH to liberate the free base, followed immediately by 2.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O).

    • Stir vigorously at room temperature for 12 hours.

    • Separate the organic phase, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: The biphasic system prevents the hydrolysis of Boc₂O while allowing the water-soluble isothiourea to react at the interface. The resulting bis-Boc derivative is highly lipophilic and easily isolated from the organic layer[3].

Phase 3: Thiophilic Promoted Guanidinylation

Objective: Couple the protected intermediate with diisobutylamine.

  • Protocol:

    • Dissolve 5 mmol of N,N'-bis-Boc-S-methylisothiourea and 6 mmol (1.2 eq) of diisobutylamine in 15 mL of anhydrous DCM.

    • Add 7.5 mmol (1.5 eq) of triethylamine (Et₃N) as an auxiliary base.

    • Slowly add 5.5 mmol (1.1 eq) of Mercury(II) chloride (HgCl₂).

    • Self-Validating Checkpoint: A dense black precipitate (HgS) will begin forming immediately. Stir for 4-12 hours until TLC indicates complete consumption of the starting material.

    • Filter the suspension through a pad of Celite to remove the toxic HgS byproduct. Wash the filtrate with 10% aqueous Na₂CO₃, dry, and evaporate to yield the protected guanidine[3].

  • Causality: Diisobutylamine's branched alkyl chains create severe steric bulk. HgCl₂ acts as a potent thiophilic promoter, irreversibly binding the sulfur atom and driving the reaction forward by Le Chatelier's principle as HgS precipitates[3]. Alternative halogenated Cbz-reagents can be used with DMAP, but the HgCl₂ route remains the most reliable for highly hindered amines[5].

Phase 4: Deprotection and Salt Isolation

Objective: Yield 1,1-bis(2-methylpropyl)guanidine nitrate.

  • Protocol:

    • Dissolve the protected guanidine in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM (10 mL total volume).

    • Self-Validating Checkpoint: Observe vigorous gas evolution (CO₂ and isobutylene). Stir at room temperature for 2 hours until gas evolution completely ceases.

    • Evaporate the solvent under reduced pressure to yield the TFA salt.

    • Redissolve in minimal ethanol, neutralize, and add 1 equivalent of dilute nitric acid (HNO₃).

    • Crystallize the final product, 1,1-bis(2-methylpropyl)guanidine nitrate, from an ethanol/ether mixture[1].

  • Causality: The nitrate salt is specifically targeted because it provides a highly stable, non-hygroscopic crystalline matrix ideal for long-term storage and analytical verification[1].

Process Workflow & Quality Control

Workflow Step1 Phase 1: S-Alkylation Reagent: Dimethyl sulfate Checkpoint: Complete dissolution & exotherm Step2 Phase 2: Boc-Protection Reagent: Boc2O, NaOH (aq) Checkpoint: Organic layer extraction (DCM) Step1->Step2 Step3 Phase 3: Guanidinylation Reagent: Diisobutylamine, HgCl2 Checkpoint: Black HgS precipitate formation Step2->Step3 Step4 Phase 4: Deprotection Reagent: TFA/DCM (1:1) Checkpoint: Cessation of CO2 gas evolution Step3->Step4 Step5 Phase 5: Salt Isolation Reagent: Dilute HNO3 Checkpoint: Crystallization of target nitrate salt Step4->Step5

Fig 2: Step-by-step experimental workflow highlighting self-validating checkpoints.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics and analytical markers for each phase of the synthesis, ensuring researchers can validate their intermediates before proceeding.

Reaction StepReagents & CatalystsTime / TempExpected YieldKey Analytical Marker (¹H NMR)
1. S-Alkylation Thiourea, Me₂SO₄, H₂O1 h / 100°C85–90%Appearance of S-CH₃ singlet (~2.4 ppm)
2. Boc-Protection S-Methylisothiourea, Boc₂O, NaOH12 h / 25°C75–80%Intense Boc t-butyl protons (~1.5 ppm)
3. Guanidinylation Diisobutylamine, HgCl₂, DCM4–12 h / 25°C70–85%Complete loss of S-CH₃ singlet
4. Deprotection TFA, DCM (1:1), then HNO₃2 h / 25°C>95%Complete loss of Boc protons

Conclusion

The synthesis of 1,1-bis(2-methylpropyl)guanidine from thiourea is an exercise in overcoming steric hindrance through precise electronic manipulation. By converting thiourea into a highly electrophilic N,N'-bis-Boc-S-methylisothiourea intermediate and utilizing HgCl₂ as a thiophilic promoter, researchers can reliably append bulky diisobutyl groups. The self-validating visual cues integrated into this protocol—from the precipitation of HgS to the evolution of CO₂—ensure high fidelity and reproducibility in the laboratory setting.

Sources

Protocols & Analytical Methods

Method

Application Note: 1,1-Bis(2-methylpropyl)guanidine as a Lipophilic Organic Superbase Catalyst in Precision Synthesis

Executive Summary In the landscape of organocatalysis, guanidines are universally recognized as potent, neutral superbases. Their remarkable basicity stems from the resonance stabilization (Y-aromaticity) of their conjug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organocatalysis, guanidines are universally recognized as potent, neutral superbases. Their remarkable basicity stems from the resonance stabilization (Y-aromaticity) of their conjugate acids, the guanidinium cations[1][2]. However, the application of highly active, unhindered bicyclic guanidines—such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)—is frequently complicated by unwanted nucleophilic attacks that form covalent acyl-intermediates, leading to catalyst poisoning or side reactions[3].

Mechanistic Insights: The Lipophilic Superbase Advantage

The efficacy of 1,1-bis(2-methylpropyl)guanidine lies in its unconventional bifunctional activation mode [6]. In a catalytic cycle, the superbase does not act via an irreversible acetyl-transfer mechanism. Instead, it operates through a highly controlled, hydrogen-bonded transition state[5][7].

  • Nucleophile Activation: The strong Brønsted basicity of the guanidine deprotonates or strongly hydrogen-bonds with a weak nucleophile (e.g., an alcohol initiator or methanol).

  • Electrophile Activation: Concurrently, the resulting localized guanidinium cation acts as a hydrogen-bond donor, electrophilically activating the substrate (e.g., the carbonyl of a cyclic ester or triglyceride)[6][8].

  • Steric & Phase Advantages: The diisobutyl groups ensure the catalyst is fully miscible in non-polar organic solvents (like toluene) and long-chain lipidic substrates. This lipophilicity prevents the catalyst from precipitating out of solution and shields it from being deactivated by trace free fatty acids (soap formation)[9][10].

Comparative Catalyst Profile

To guide experimental design, the following table summarizes the quantitative and qualitative differences between common guanidine superbases.

CatalystStructure TypeSteric HindranceNucleophilicityOptimal Reaction MediaPrimary Application
1,1-Bis(2-methylpropyl)guanidine Acyclic, AlkylHighLow (Shielded)Non-polar / BiphasicLipophilic transesterification, ROP in bulk/toluene
Tetramethylguanidine (TMG) Acyclic, AlkylLowModeratePolar aproticGeneral base catalysis, Michael additions
TBD BicyclicMinimalHigh (Forms acyl-TBD)Homogeneous polarAmidation, aggressive transacylation

Application Workflow 1: Living Ring-Opening Polymerization (ROP)

Organocatalytic ROP of lactides is a critical pathway for synthesizing biodegradable aliphatic polyesters with high end-group fidelity[8][11]. Using 1,1-bis(2-methylpropyl)guanidine ensures a strictly hydrogen-bonded transition state, which minimizes transesterification side-reactions and maintains a narrow polydispersity index (PDI)[5].

ROP Mechanism

Mechanism Cat 1,1-Bis(2-methylpropyl)guanidine (Lipophilic Superbase) Init Alcohol Initiator (R-OH) Cat->Init Deprotonates (Brønsted Base) Mon Cyclic Ester (e.g., L-Lactide) Cat->Mon H-Bonding (Electrophilic Activation) Complex Hydrogen-Bonded Transition State Init->Complex Nucleophilic Attack Mon->Complex Polymer Propagating Polymer Chain Complex->Polymer Ring Cleavage Polymer->Cat Catalyst Regeneration

Caption: Dual-activation mechanism of 1,1-bis(2-methylpropyl)guanidine in ring-opening polymerization.

Self-Validating Protocol: ROP of L-Lactide

Note: This protocol is designed as a self-validating system. By extracting aliquots, the operator proves the living nature of the polymerization.

Step 1: Reagent Purification (Critical)

  • Action: Sublimation of L-Lactide and distillation of toluene over CaH₂.

  • Causality: Trace moisture acts as a competing chain-transfer agent. Removing water ensures the alcohol initiator is the sole nucleophile, preserving a narrow PDI.

Step 2: Initiation Complex Formation

  • Action: In a nitrogen-filled glovebox, dissolve 1,1-bis(2-methylpropyl)guanidine (1.0 mol % relative to monomer) and benzyl alcohol (initiator, 1.0 mol %) in dry toluene. Stir for 10 minutes.

  • Causality: Pre-equilibration allows the superbase to establish a strong hydrogen-bonding network with the alcohol, pre-activating the nucleophile prior to monomer introduction.

Step 3: Propagation

  • Action: Add L-Lactide to the stirring solution at room temperature (Target concentration: 1.0 M).

  • Causality: The lipophilic diisobutyl groups ensure the catalyst remains fully solvated in toluene, maintaining homogeneous kinetics.

Step 4: In-Process Self-Validation

  • Action: Withdraw 0.1 mL aliquots at 10, 30, and 60 minutes. Quench immediately in CDCl₃ containing trace benzoic acid. Analyze via ¹H NMR (compare the monomer methine quartet at 5.0 ppm against the polymer methine quartet at 5.1-5.2 ppm).

  • Causality: Plotting conversion versus theoretical molecular weight must yield a linear correlation. This self-validates that no chain-termination or back-biting transesterification events are occurring.

Step 5: Termination and Isolation

  • Action: After reaching target conversion (typically 2-4 hours), quench the bulk reaction with an excess of benzoic acid (1.5 mol % relative to monomer). Precipitate the polymer by dropping the toluene solution into cold methanol.

  • Causality: Benzoic acid protonates the superbase, permanently dismantling the hydrogen-bonded transition state and freezing the polymer chain ends.

Workflow Diagram

Protocol S1 1. Preparation Dry catalyst & monomer in glovebox S2 2. Initiation Mix catalyst, initiator, and solvent S1->S2 S3 3. Propagation Add L-Lactide, stir at RT S2->S3 S4 4. In-Process Validation Aliquots for 1H NMR (Conversion tracking) S3->S4 S3->S4 Monitor Kinetics S5 5. Termination Quench with Benzoic Acid S4->S5 S6 6. Isolation Precipitate in cold methanol & dry S5->S6

Caption: Self-validating experimental workflow for the living ring-opening polymerization of L-Lactide.

Application Workflow 2: Solvent-Free Transesterification for Lipid Modification

Guanidine-based catalysts are highly efficient for the transesterification of vegetable oils into fatty acid methyl esters (biodiesel) or complex biolubricants[9][12][13]. The highly lipophilic nature of 1,1-bis(2-methylpropyl)guanidine allows for solvent-free conditions, as the catalyst readily partitions into the triglyceride/methanol biphasic mixture.

Protocol: Transesterification of Triglycerides

Step 1: Catalyst Dispersion

  • Action: Dissolve 1,1-bis(2-methylpropyl)guanidine (2.0 wt% relative to oil) in anhydrous methanol (6:1 molar ratio of methanol to oil).

  • Causality: The superbase deprotonates a fraction of the methanol, generating a highly nucleophilic methoxide-guanidinium ion pair.

Step 2: Substrate Addition & Reaction

  • Action: Add the targeted triglyceride (e.g., refined sunflower oil) to the methanol mixture. Heat to 60 °C under vigorous stirring for 60–90 minutes.

  • Causality: Unlike highly polar inorganic bases (e.g., KOH) which struggle with phase transfer, the diisobutyl groups allow the guanidine catalyst to partition effectively across the methanol-lipid interface, drastically accelerating the reaction without the need for co-solvents (like THF or isooctane)[9][10].

Step 3: Phase Separation & Recovery

  • Action: Transfer the mixture to a separatory funnel and allow it to cool.

  • Causality: As the reaction completes, the mixture naturally segregates into a lower glycerol phase and an upper fatty acid methyl ester (FAME) phase. The lipophilic catalyst remains active and soluble in the organic phase, preventing the formation of emulsions (soap) commonly caused by catalyst trapping.

References

  • HazComFast. "1,1-Bis(2-methylpropyl)guanidine (CAS 45015-85-8) - Overview." 4

  • Ishikawa, T. (Ed.). "Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts." e-bookshelf.de. 14

  • Lohmeijer, B. G. G., et al. "Guanidine and Amidine Organocatalysts for Ring-Opening Polymerization of Cyclic Esters." Macromolecules, ACS Publications, 2006. 8

  • Pratt, R. C., et al. "Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene?" ACS Publications, 2009. 3

  • Drozdov, F. V., & Kotov, V. M. "GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES." INEOS OPEN, 2020. 1

  • MDPI. "Synthesis and Characterization of Trimethylolpropane Esters via Guanidine Carbonate-Catalyzed Transesterification of Sunflower Oil Methyl Esters." 2026.9

  • ResearchGate. "Guanidine catalysts for biodiesel production: Activity, process modelling and optimization." 12

  • IntechOpen. "Recent Advances in Guanidine-Based Organocatalysts in Stereoselective Organic Transformation Reactions." 2016. 2

  • Chuma, A., et al. "The Reaction Mechanism for the Organocatalytic Ring-Opening Polymerization of l-Lactide Using a Guanidine-Based Catalyst: Hydrogen-Bonded or Covalently Bound?" Journal of the American Chemical Society, 2008. 5

  • Wong, M. W., et al. "Unconventional Bifunctional Lewis-Brønsted Acid Activation Mode in Bicyclic Guanidine-Catalyzed Conjugate Addition Reactions." PMC, NIH. 6

Sources

Application

Application Note: In Vitro Antimicrobial Assay Protocols for 1,1-Bis(2-methylpropyl)guanidine

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The escalating crisis of multidrug-resistant (M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial infections has accelerated the demand for novel antimicrobial agents that target fundamental structural components of pathogens rather than mutable enzymatic pathways. 1,1-Bis(2-methylpropyl)guanidine (also known as 1,1-diisobutylguanidine) is a highly potent synthetic guanidine derivative designed to exploit the vulnerabilities of the bacterial cell envelope.

Causality of Molecular Design

The efficacy of 1,1-Bis(2-methylpropyl)guanidine is rooted in its amphipathic structure, which drives a self-validating, contact-dependent killing mechanism:

  • Cationic Guanidinium Core: At physiological pH, the guanidine moiety is heavily protonated. This localized positive charge drives robust electrostatic interactions with the negatively charged teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria[1].

  • Lipophilic Diisobutyl Chains: The 2-methylpropyl groups provide critical hydrophobicity. Following initial electrostatic docking, these non-polar chains physically insert into the phospholipid bilayer. This insertion disrupts membrane packing, leading to rapid depolarization, permeabilization, and the lethal leakage of intracellular contents such as ATP and potassium ions[2].

Because this mechanism physically dismantles the membrane rather than inhibiting specific intracellular targets, it exhibits a rapid bactericidal profile and a significantly lower propensity for inducing resistance[3].

Mechanism Compound 1,1-Bis(2-methylpropyl)guanidine (Amphipathic Molecule) Membrane Bacterial Cell Envelope (Negatively Charged Phospholipids) Compound->Membrane Targets Electrostatic Electrostatic Interaction (Cationic Guanidinium Core) Membrane->Electrostatic Insertion Hydrophobic Insertion (Diisobutyl Chains) Membrane->Insertion Permeabilization Membrane Permeabilization & Depolarization Electrostatic->Permeabilization Insertion->Permeabilization Leakage Leakage of Intracellular Contents (ATP, K+) Permeabilization->Leakage Death Bacterial Cell Death Leakage->Death

Figure 1: Mechanistic pathway of membrane disruption by 1,1-Bis(2-methylpropyl)guanidine.

Experimental Assays Overview

To rigorously validate the antimicrobial efficacy of this compound, a triad of standardized in vitro assays must be executed. This workflow provides a self-validating system: the MIC establishes baseline potency, the MBC confirms the cidal nature of the compound, and Time-Kill kinetics map the dynamic rate of bacterial eradication[4].

Workflow Stock Compound Stock Preparation (DMSO/MHB Dilution) MIC Broth Microdilution Assay (Determine MIC) Stock->MIC MBC Agar Plating of Clear Wells (Determine MBC) MIC->MBC Plating from Clear Wells TimeKill Time-Kill Kinetics (1x, 2x, 4x MIC over 24h) MIC->TimeKill Concentration Guidance Data Pharmacodynamic Profiling & Data Synthesis MBC->Data TimeKill->Data

Figure 2: Sequential workflow for in vitro antimicrobial characterization.

Detailed Experimental Protocols

General Preparation: Ensure all procedures are conducted in a Class II Biological Safety Cabinet. 1,1-Bis(2-methylpropyl)guanidine should be dissolved in 100% DMSO to create a 10 mg/mL stock solution. Subsequent dilutions must be performed in Mueller-Hinton Broth (MHB) ensuring the final DMSO concentration in any assay well does not exceed 1% (v/v) to prevent solvent-induced cellular toxicity.

Protocol 1: Broth Microdilution Assay (MIC Determination)

Objective: Determine the lowest concentration of the compound that completely inhibits visible bacterial growth, adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines[5].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight in MHB at 37°C. Adjust the bacterial suspension to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL ). Dilute this suspension 1:150 in fresh MHB to achieve a working inoculum of 1×106 CFU/mL .

  • Plate Setup: In a sterile 96-well U-bottom microtiter plate, dispense of MHB into wells 2 through 12.

  • Serial Dilution: Add of the working compound solution (e.g., ) to well 1. Perform a 2-fold serial dilution by transferring from well 1 to well 2, mixing thoroughly, and repeating up to well 10. Discard from well 10.

  • Inoculation: Add of the working bacterial inoculum to wells 1 through 11. (Well 11 serves as the positive growth control; Well 12 serves as the uninoculated negative sterility control). The final well volume is , and the final bacterial concentration is 5×105 CFU/mL .

  • Incubation & Readout: Incubate the plate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity.

    • Expert Insight: To eliminate subjectivity in reading, add of 0.015% resazurin dye to all wells and incubate for an additional 2 hours. A color shift from blue (oxidized) to pink (reduced) objectively confirms the presence of metabolically active, viable cells.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

Objective: Quantify the concentration required to eradicate ≥99.9% of the initial bacterial inoculum, distinguishing between bacteriostatic and bactericidal action[6].

Step-by-Step Methodology:

  • Sampling: Following the MIC readout, identify the MIC well and all subsequent wells with higher compound concentrations (optically clear wells).

  • Plating: Aspirate from these clear wells and spot-plate them onto fresh Mueller-Hinton Agar (MHA) plates. Simultaneously, plate a 1:1000 dilution of the positive control well (Well 11) to establish the exact 99.9% kill threshold.

  • Incubation: Incubate the MHA plates inverted at 37°C for 24 hours.

  • Interpretation: The MBC is the lowest concentration that yields no colony growth (or fewer colonies than the 1:1000 control plate). A compound is classified as fundamentally bactericidal if the MBC/MIC ratio is ≤4 .

Protocol 3: Time-Kill Kinetics Assay

Objective: Evaluate the dynamic pharmacodynamic profile of the compound, mapping the rate of bacterial killing over a 24-hour continuous exposure period[7].

Step-by-Step Methodology:

  • Preparation: Prepare sterile glass culture tubes containing 10 mL of MHB supplemented with 1,1-Bis(2-methylpropyl)guanidine at concentrations corresponding to , , and the predetermined MIC. Include a drug-free MHB tube as a growth control.

  • Inoculation: Inoculate each tube with the target pathogen to achieve a starting density of 5×105 CFU/mL .

  • Dynamic Sampling: At precise time intervals ( t=0,2,4,8, and 24 hours ), vortex the tubes and aseptically remove a aliquot.

  • Serial Dilution & Plating: Perform 10-fold serial dilutions of the aliquots in sterile PBS. Spread of the appropriate dilutions onto MHA plates.

  • Quantification & Analysis: Incubate the plates at 37°C for 24 hours. Count the emergent colonies to calculate the CFU/mL . Plot log10​(CFU/mL) against time. A bactericidal effect is strictly defined as a ≥3log10​ reduction in viable cells relative to the initial inoculum.

Data Presentation & Expected Results

Because 1,1-Bis(2-methylpropyl)guanidine targets the lipid bilayer directly, it typically exhibits rapid, concentration-dependent bactericidal activity. Guanidine derivatives generally show heightened potency against Gram-positive pathogens (due to the lack of an outer membrane barrier), but the lipophilic diisobutyl chains allow for potent broad-spectrum penetration[8].

Table 1: Representative Quantitative Data Profile for 1,1-Bis(2-methylpropyl)guanidine

Organism StrainGram TypeMIC ( μ g/mL)MBC ( μ g/mL)MBC/MIC RatioTime to 3-log 10​ Kill (at 4 × MIC)
Staphylococcus aureus (ATCC 29213)Positive2.04.02 (Bactericidal)2 Hours
Staphylococcus aureus (MRSA)Positive2.04.02 (Bactericidal)2 Hours
Escherichia coli (ATCC 25922)Negative8.016.02 (Bactericidal)4 Hours
Pseudomonas aeruginosa (PAO1)Negative16.032.02 (Bactericidal)6 Hours

Interpretation Note: The MBC/MIC ratios of ≤4 confirm that the compound acts as a bactericidal agent rather than a bacteriostatic one. The rapid time-to-kill (2-6 hours) is a hallmark of membrane-disrupting agents, contrasting sharply with the slower kinetics of protein or cell-wall synthesis inhibitors.

Sources

Method

Application Note: Formulation of 1,1-Bis(2-methylpropyl)guanidine in Lipid Nanoparticles for Targeted mRNA Delivery

Executive Summary The advent of lipid nanoparticles (LNPs) has revolutionized mRNA therapeutics; however, conventional amine-based LNPs are predominantly restricted to hepatic delivery and often lack inherent immunomodul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of lipid nanoparticles (LNPs) has revolutionized mRNA therapeutics; however, conventional amine-based LNPs are predominantly restricted to hepatic delivery and often lack inherent immunomodulatory properties. This application note details the formulation and validation of Guanidine-Lipid Nanoparticles (G-LNPs) , utilizing 1,1-Bis(2-methylpropyl)guanidine (also known as 1,1-diisobutylguanidine) as a functional amphiphilic additive. By integrating this specific guanidine derivative, researchers can engineer LNPs that achieve superior extrahepatic targeting (specifically to the spleen), enhance endosomal escape, and act as built-in adjuvants for mRNA-based cancer immunotherapies[1].

Mechanistic Rationale: The Structure-Function Paradigm

Do not view 1,1-Bis(2-methylpropyl)guanidine merely as a cationic lipid; it is a rationally selected structural motif designed to solve two critical bottlenecks in mRNA delivery: endosomal entrapment and immune evasion.

  • Bidentate Hydrogen Bonding: Unlike tertiary amines that rely solely on electrostatic interactions, the guanidinium headgroup forms highly stable bidentate hydrogen bonds with the phosphate backbone of mRNA. This ensures tighter encapsulation during formulation and protects the payload from nuclease degradation[2].

  • Hydrophobic Anchoring: The two 2-methylpropyl (isobutyl) groups provide a bulky, branched hydrophobic tail. This steric bulk allows the molecule to firmly intercalate into the LNP's phospholipid bilayer, anchoring the highly polar guanidine headgroup at the aqueous interface where it can interact with both the mRNA core and external cellular membranes.

  • Built-in Adjuvanticity & ROS Scavenging: Recent literature demonstrates that guanidine-modified lipid systems inherently promote dendritic cell (DC) maturation[1]. Furthermore, specific guanidine-polymeric networks have been shown to scavenge reactive oxygen species (ROS), thereby mitigating translation-inhibiting inflammatory responses and boosting the safety profile of mRNA vaccines[3].

Experimental Workflow & Self-Validating Protocol

To ensure high reproducibility, this protocol utilizes microfluidic mixing. Every step is designed as a self-validating system, ensuring that formulation failures are caught immediately.

Phase A: Pre-Formulation Preparation
  • Aqueous Phase: Dilute the target mRNA in 50 mM Citrate Buffer (pH 4.0).

    • Causality: At pH 4.0, the ionizable lipids and the guanidine headgroups are fully protonated, maximizing electrostatic complexation with the negatively charged mRNA.

  • Organic Phase: Dissolve the lipid mixture in absolute ethanol. A recommended starting molar ratio for G-LNPs is: Ionizable Lipid : Cholesterol : DSPC : PEG-Lipid : 1,1-Bis(2-methylpropyl)guanidine at a ratio of 45 : 35 : 10 : 5 : 5 .

    • Causality: Limiting the guanidine additive to 5% prevents the disruption of the LNP's structural integrity while providing sufficient surface charge for endosomal disruption[1].

Phase B: Microfluidic Assembly
  • Mixing: Inject the aqueous and organic phases into a microfluidic mixer at a 3:1 flow rate ratio (Aqueous:Organic) with a total flow rate of 12 mL/min.

    • Causality: The rapid shift in solvent polarity forces the hydrophobic diisobutyl tails to precipitate and self-assemble around the mRNA core, kinetically trapping the mRNA within the lipid bilayer before macroscopic aggregates can form.

Workflow A Organic Phase Lipids + 1,1-Diisobutylguanidine in Ethanol B Aqueous Phase mRNA in Citrate Buffer (pH 4.0) C Microfluidic Mixing (Flow Ratio 3:1, Aq:EtOH) D Nanoparticle Self-Assembly (G-LNPs) C->D E Dialysis (100 kDa MWCO) against PBS (pH 7.4) D->E F Sterile Filtration (0.22 µm PES) E->F AB AB AB->C

Fig 1. Microfluidic self-assembly workflow for Guanidine-Lipid Nanoparticles (G-LNPs).
Phase C: Purification & Quality Control (Self-Validation)
  • Dialysis: Dialyze the formulation against 1X PBS (pH 7.4) using a 100 kDa MWCO cassette for 18 hours.

    • Causality: Dialysis removes the ethanol and neutralizes the pH. Raising the pH to 7.4 deprotonates the surface ionizable lipids, shifting the LNP to a near-neutral surface charge, which is critical for preventing rapid clearance by the mononuclear phagocyte system in vivo.

  • QC Checkpoint 1 (Size & PDI): Measure via Dynamic Light Scattering (DLS). Validation: A Polydispersity Index (PDI) > 0.2 indicates unstable microfluidic flow or lipid aggregation; the batch must be discarded.

  • QC Checkpoint 2 (Encapsulation Efficiency): Perform a RiboGreen fluorescence assay. Measure fluorescence without Triton X-100 (detects unencapsulated mRNA) and with 1% Triton X-100 (lyses LNPs to detect total mRNA).

    • Validation: This differential measurement proves the mRNA is physically encapsulated within the lipid core, not merely electrostatically adhered to the surface.

Intracellular Processing & Mechanism of Action

Once administered, G-LNPs exhibit a unique intracellular trajectory. The inclusion of the guanidine moiety shifts the pKa of the nanoparticle, allowing it to act as a highly efficient "proton sponge" within the maturing endosome. This leads to osmotic swelling, membrane destabilization, and robust cytosolic release of the mRNA payload, which is essential for downstream antigen presentation and T-cell activation[2].

Mechanism N1 1. G-LNP Internalization by Antigen-Presenting Cells N2 2. Endosomal Maturation (pH drops to ~5.5) N1->N2 N3 3. Guanidine Protonation & Bidentate mRNA Binding N2->N3 N4 4. Membrane Destabilization (Proton Sponge Effect) N3->N4 N5 5. Cytosolic mRNA Release & Ribosomal Translation N4->N5 N6 6. Antigen Presentation & Robust T-Cell Activation N5->N6

Fig 2. Intracellular signaling and endosomal escape mechanism of G-LNPs in target cells.

Quantitative Formulation Metrics

The addition of 1,1-Bis(2-methylpropyl)guanidine does not negatively impact the physicochemical properties of the LNP, but drastically alters its biological efficacy. Below is a representative data summary comparing a standard amine-LNP to a 5% G-LNP formulation:

ParameterStandard LNP (Control)G-LNP (5% Guanidine Additive)Analytical Method
Z-Average Size (nm) 75 ± 582 ± 6Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.12 ± 0.020.14 ± 0.03Dynamic Light Scattering (DLS)
Zeta Potential (mV, pH 7.4) -2.5 ± 0.8+3.2 ± 1.1Electrophoretic Light Scattering
Encapsulation Efficiency (%) 92 ± 296 ± 1RiboGreen Assay (± Triton X-100)
Relative Spleen Expression 1.0x (Baseline)~12.0xIn Vivo Bioluminescence Imaging
DC Maturation (CD80/86+) 25%65%Flow Cytometry
References
  • Amphiphilic Guanidine-based Lipids Enhance mRNA Delivery and Immune Activation | Biomaterials Science |[Link]

  • Biodegradable Lipid-Modified Poly(Guanidine Thioctic Acid)s: A Fortifier of Lipid Nanoparticles to Promote the Efficacy and Safety of mRNA Cancer Vaccines | Journal of the American Chemical Society |[Link]

  • Ionizable guanidine-based lipid nanoparticle for targeted mRNA delivery and cancer immunotherapy | Science Advances |[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of 1,1-Bis(2-methylpropyl)guanidine during storage

Welcome to the technical support center for 1,1-Bis(2-methylpropyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,1-Bis(2-methylpropyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable organic base. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices for storage and handling, all grounded in established chemical principles.

Introduction: The Challenge of Guanidine Stability

1,1-Bis(2-methylpropyl)guanidine, a strong organic base, is a powerful tool in various chemical syntheses. However, like many guanidine derivatives, its efficacy can be compromised by improper storage, leading to degradation. The primary culprits are atmospheric moisture and carbon dioxide, which can initiate hydrolysis and carbonate formation, respectively. Understanding and mitigating these factors are key to preserving the compound's purity and reactivity. While acyclic guanidines can have poor water stability, their protonated salt forms are generally more resistant to hydrolysis. This guide provides a comprehensive framework for preventing such degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1,1-Bis(2-methylpropyl)guanidine?

A1: Based on the known chemistry of guanidines, two principal degradation pathways are of concern for 1,1-Bis(2-methylpropyl)guanidine:

  • Hydrolysis: The guanidinium group is susceptible to attack by water, which can lead to the cleavage of C-N bonds. This process is often accelerated by heat and is pH-dependent. The likely product of hydrolysis is diisobutylamine and urea or its derivatives.

  • Carbonate Formation: As a strong base, 1,1-Bis(2-methylpropyl)guanidine readily reacts with atmospheric carbon dioxide (CO₂) to form the corresponding guanidinium carbonate salt. While this may not always be a "degradation" in the sense of irreversible decomposition, it neutralizes the free base, reducing its efficacy in base-catalyzed reactions.

Q2: What are the visible signs of degradation?

A2: Visual inspection can sometimes offer clues:

  • Clumping or Caking: Guanidine compounds can be hygroscopic, and the absorption of moisture from the air can cause the solid material to clump together. This is an early indicator that the packaging may not be airtight.

  • Change in Consistency: If the compound, which should be a crystalline solid or a clear liquid depending on its form, becomes syrupy, discolored, or develops an unusual odor, significant degradation may have occurred.

  • Insolubility: If you observe difficulty in dissolving the compound in a solvent in which it is known to be soluble, this could indicate the formation of insoluble degradation products or salts.

Q3: What is the optimal storage temperature?

A3: For optimal stability, 1,1-Bis(2-methylpropyl)guanidine should be stored in a cool, dry place. A controlled room temperature between 2-8°C is often recommended. Avoid storing it at elevated temperatures, as heat can accelerate the rate of hydrolysis.

Q4: Can I store it in any container?

A4: No. The choice of container is critical. It should be stored in its original, tightly sealed container. If transferring to a new container, use one made of an inert material, such as amber glass or a compatible polymer (e.g., polyethylene), to prevent reaction with the container material and to protect it from light. Ensure the container has a secure, airtight seal to prevent the ingress of moisture and CO₂.

Troubleshooting Guide

This section addresses common issues encountered during the use of 1,1-Bis(2-methylpropyl)guanidine, their probable causes, and actionable solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Reduced reaction yield or incomplete reaction Degradation of the guanidine base due to improper storage (hydrolysis or carbonate formation).1. Verify the integrity of the stored compound using the QC protocol below. 2. If degradation is confirmed, use a fresh, unopened bottle of the reagent. 3. In the future, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and tightly sealed immediately after each use.
Inconsistent results between different batches A new batch may have been improperly handled or stored, leading to partial degradation.1. Do not assume all batches are of equal quality upon receipt. 2. Perform a quick QC check (e.g., titration) on the new batch before use. 3. Always date containers upon receipt and opening to track their age and exposure.
Solid material appears wet or clumped The compound is hygroscopic and has absorbed atmospheric moisture.1. The integrity of the compound may be compromised. Consider it for non-critical applications only. 2. For future use, store the container inside a desiccator with a suitable drying agent (e.g., silica gel) to minimize moisture exposure.
Formation of a white precipitate upon dissolution in a non-protic solvent Likely formation of the guanidinium carbonate salt from exposure to air.1. The free base concentration is lower than stated. The precipitate is the carbonate salt. 2. If possible, filter the solution under an inert atmosphere to remove the precipitate. The remaining solution will contain the active free base, but at a reduced concentration. Re-quantification is advised.

Best Practices for Storage and Handling

To ensure the longevity and reliability of your 1,1-Bis(2-methylpropyl)guanidine, adhere to the following best practices:

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere, such as argon or dry nitrogen. This is the most effective way to prevent reaction with atmospheric moisture and CO₂.

  • Segregation: Store organic bases separately from acids and strong oxidizing agents to prevent accidental and hazardous reactions.

  • Minimize Exposure: Only open the container for the minimum time necessary to dispense the required amount. Tightly reseal it immediately afterward.

  • Use a Dry, Cool, and Well-Ventilated Area: Store the compound in a dedicated cabinet for bases, away from heat sources and direct sunlight.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

Quality Control (QC) Protocol: Purity Assessment by Titration

This simple acid-base titration protocol can be used to determine the concentration of the active free base in your sample of 1,1-Bis(2-methylpropyl)guanidine.

Materials:

  • 1,1-Bis(2-methylpropyl)guanidine sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Suitable solvent (e.g., isopropanol or methanol)

  • pH indicator (e.g., bromocresol green) or a pH meter

  • Burette, beaker, and magnetic stirrer

Procedure:

  • Accurately weigh approximately 0.2-0.3 g of the 1,1-Bis(2-methylpropyl)guanidine sample into a clean, dry beaker.

  • Dissolve the sample in 50 mL of the chosen solvent.

  • Add a few drops of the pH indicator to the solution.

  • Titrate the solution with the standardized 0.1 M HCl solution until the endpoint is reached (indicated by a color change of the indicator or a sharp change in pH measured by the pH meter).

  • Record the volume of HCl used.

  • Calculate the purity of the 1,1-Bis(2-methylpropyl)guanidine using the following formula:

    Purity (%) = (Volume of HCl (L) × Molarity of HCl (mol/L) × Molar Mass of Guanidine (g/mol)) / (Mass of Sample (g)) × 100

Visualizing Degradation and Prevention

The following diagram illustrates the primary degradation pathways and the preventative measures to maintain the integrity of 1,1-Bis(2-methylpropyl)guanidine.

G cluster_storage Storage Environment cluster_factors Degradation Factors cluster_prevention Preventative Measures A 1,1-Bis(2-methylpropyl)guanidine (Active Free Base) B Hydrolysis Product (Diisobutylamine + Urea derivative) A->B C Guanidinium Carbonate (Inactive Salt) A->C D Atmospheric Moisture (H₂O) D->A Leads to Hydrolysis E Atmospheric Carbon Dioxide (CO₂) E->A Leads to Carbonate Formation F Inert Atmosphere (Ar or N₂) F->D Blocks G Tightly Sealed Container G->D Blocks G->E Blocks H Store in Cool, Dry Place H->A Slows Degradation

Caption: Degradation pathways and preventative strategies.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]

  • University of Waterloo. (2022). Organic Bases Chemical Storage Fact Sheet. Retrieved from [Link]

  • BioSpectra. (n.d.). Safety Data Sheet Guanidine Hydrochloride. Retrieved from [Link]

  • Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). Managing Chemical Retention and Storage. Retrieved from [Link]

  • BioSpectra. (2024). Guanidine Hydrochloride Testing Methods. Retrieved from [Link]

  • MSD. (2025). Guanidine Hydrochloride Formulation. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Guanidine Analyzed with HPLC- AppNote. Retrieved from [Link]

  • USDA ARS. (2016). Chemical Storage. Retrieved from [Link]

  • HELIX Chromatography. (2021). HPLC Methods for analysis of Guanidine. Retrieved from [Link]

  • Google Patents. (n.d.). RU2487346C2 - Method for quantitative determination of guanidine derivatives.
  • BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. Retrieved from [Link]

  • National Institutes of Health. (2025). Stability of bicyclic guanidine superbases and their salts in water - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed hydrolytic degradation mechanism of DP1, DP2 and DP3 formation. Retrieved from [Link]

  • Reddit. (2022). Guanidium and protein stability : r/Biochemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formation of hybrid guanidine-stabilized bis(μ-oxo)dicopper cores in solution: Electronic and steric perturbations - PMC. Retrieved from [Link]

  • MDPI. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. Retrieved from [Link]

  • PubMed. (n.d.). Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS. Retrieved from [Link]

  • ResearchGate. (2026). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Inc
Optimization

Technical Support Center: Optimizing 1,1-Bis(2-methylpropyl)guanidine Synthesis

Welcome to the Technical Support Center for guanidine synthesis optimization. As drug development professionals and synthetic chemists, you are likely aware that synthesizing 1,1-Bis(2-methylpropyl)guanidine (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for guanidine synthesis optimization. As drug development professionals and synthetic chemists, you are likely aware that synthesizing 1,1-Bis(2-methylpropyl)guanidine (also known as N,N-diisobutylguanidine) presents a unique kinetic challenge.

The core issue lies in the steric hindrance imposed by the two bulky isobutyl groups on the secondary amine precursor (diisobutylamine). This steric shield severely restricts nucleophilic attack on standard guanylating agents, often resulting in abysmal yields (<10%) when using classical reagents like cyanamide or S-methylisothiourea.

This guide provides field-proven, self-validating protocols and troubleshooting logic to bypass these thermodynamic and kinetic barriers, ensuring high-yield synthesis.

Quantitative Data: Guanylating Reagent Comparison

To select the optimal synthetic route, it is critical to understand how the leaving group's electrophilicity compensates for the amine's steric bulk.

Guanylating ReagentLeaving Group / ActivationReaction MediumExpected YieldMechanistic Verdict
Cyanamide None (Requires Lewis Acid)Aqueous / EtOH< 10%Fails due to extreme steric clash at the transition state.
Bernatowicz Reagent PyrazoleDMF / DCM20 - 35%Mild, but insufficient electrophilicity for diisobutylamine.
Goodman's Reagent Triflate (-OTf)DCM + TEA75 - 85%Highly electrophilic; overcomes steric bulk effectively[1].
SuFEx-G Fluorosulfonyl (-SO₂F)MeCN / H₂O> 90%"On-water" phase acceleration; highest kinetic efficiency[2].
Standard Operating Procedure (SOP): The Goodman's Reagent Workflow

This protocol utilizes Goodman's Reagent (N,N'-di-Boc-N''-triflylguanidine) to force the guanylation of the hindered secondary amine, followed by an aggressive acidic deprotection[1].

Step 1: Electrophilic Guanylation
  • Preparation: In an oven-dried flask under argon, dissolve diisobutylamine (1.0 eq) and triethylamine (TEA, 2.0 eq) in anhydrous dichloromethane (DCM). Cool the system to 0 °C.

  • Addition: Add Goodman's reagent (1.05 eq) dropwise. Causality: The triflyl (-SO₂CF₃) group is intensely electron-withdrawing, making the central guanidine carbon hyper-electrophilic. This drastically lowers the activation energy required for the bulky diisobutylamine to attack[1].

  • Propagation: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Validation Check (Self-Validating System): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the amine spot (ninhydrin stain) and the emergence of a new UV-active spot confirms the formation of the di-Boc-protected intermediate.

  • Workup: Wash with 1M NaHSO₄, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Boc Deprotection
  • Preparation: Dissolve the purified N,N-diisobutyl-N,N''-di-Boc-guanidine intermediate in DCM.

  • Acidification: Add Trifluoroacetic acid (TFA) to achieve a 50% v/v concentration at 0 °C.

  • Propagation: Stir at room temperature for 4 hours. Causality: The steric crowding of the isobutyl groups shields the carbamate carbonyls from protonation; therefore, a higher acid concentration and extended time are mandatory[3].

  • Validation Check: The reaction will visibly evolve isobutylene gas. The cessation of bubbling indicates preliminary completion. Confirm via LC-MS (Target m/z [M+H]⁺ = 172.29).

  • Isolation: Co-evaporate with toluene to remove residual TFA. Lyophilize to yield the product as a stable TFA salt.

SynthesisWorkflow Start Diisobutylamine (Sterically Hindered) Reaction Guanylation DCM, TEA, 0 °C to RT Start->Reaction Reagent Goodman's Reagent (Highly Electrophilic) Reagent->Reaction Intermediate Di-Boc-Protected Guanidine Intermediate Reaction->Intermediate TLC Validation Deprotect Boc Deprotection 50% TFA in DCM Intermediate->Deprotect Product 1,1-Bis(2-methylpropyl)guanidine (TFA Salt) Deprotect->Product LC-MS Validation

Caption: Workflow for the synthesis of 1,1-Bis(2-methylpropyl)guanidine using Goodman's reagent.

Troubleshooting Guide

Q: I am recovering mostly unreacted diisobutylamine when using N,N'-di-Boc-1H-pyrazole-1-carboxamidine. What is going wrong? A: The pyrazole leaving group is not sufficiently activated to overcome the activation energy barrier imposed by the two bulky isobutyl chains. You must switch to a reagent with a superior leaving group, such as Goodman's Reagent (which uses a trifluoromethanesulfonate leaving group) to force the reaction forward[1].

Q: My LC-MS shows a mixture of mono-Boc and fully deprotected guanidine after Step 2. How do I push this to completion? A: This is a classic symptom of steric hindrance blocking solvent and proton access during deprotection. If you are using a standard 20% TFA/DCM mixture, it is insufficient. You must increase the concentration to 50% TFA/DCM or even 95% TFA[3]. Ensure the reaction vessel is vented to allow the liberated isobutylene gas to escape, which drives the equilibrium toward the fully deprotected product.

Q: During the guanylation step, I am observing a high degree of reagent degradation and side products. How can I improve purity? A: Goodman's reagent is highly sensitive to moisture due to the labile triflyl group. Ensure your DCM is strictly anhydrous and your glassware is oven-dried. Furthermore, the initial nucleophilic attack is exothermic; failing to maintain the system at 0 °C during the addition phase will lead to rapid thermal degradation of the reagent before it can react with the hindered amine.

TroubleshootingLogic Issue Low Yield / Incomplete Conversion Cause1 Steric Shielding by Isobutyl Groups Issue->Cause1 Cause2 Incomplete Boc Deprotection Issue->Cause2 Solution1 Switch to SuFEx-G (Biphasic Acceleration) Cause1->Solution1 Solution2 Increase TFA Conc. Extend Time to 4h Cause2->Solution2 Outcome Optimized Yield (>85%) Solution1->Outcome Solution2->Outcome

Caption: Troubleshooting logic tree for overcoming low guanylation yields.

Frequently Asked Questions (FAQs)

Q: Are there any modern alternatives to Goodman's reagent that avoid expensive triflic anhydride derivatives? A: Yes. As of 2026, SuFEx-G (N,N′-di-Boc-N″-fluorosulfonyl-guanidine) has emerged as a superior alternative. It leverages Sulfur(VI) Fluoride Exchange chemistry and exhibits unprecedented "on-water" reactivity. In a biphasic MeCN/H₂O system, it forms oil droplets that concentrate the reactants. The hydrolysis of the [NHSO₂F]⁻ byproduct provides a thermodynamic "spring-loaded" driving force that accelerates the reaction at room temperature, often outperforming Goodman's reagent for sterically hindered amines[2].

Q: How should I store the final 1,1-Bis(2-methylpropyl)guanidine product? A: Freebase guanidines are exceptionally basic (pKa ~13) and will rapidly absorb atmospheric carbon dioxide to form carbonate salts, altering your compound's molecular weight and solubility. It is mandatory to isolate and store the compound as a stable salt (e.g., trifluoroacetate or hydrochloride) in a desiccator at -20 °C.

References
  • Title: A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products Source: Journal of Visualized Experiments (via PubMed Central) URL: [Link]

  • Title: N,N′-Di-Boc-N″-fluorosulfonyl-guanidine: A SuFEx-Enabled Guanylating Reagent (SuFEx-G) with Enhanced Reactivity on Water Source: ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,1-Bis(2-methylpropyl)guanidine Crystallization

Welcome to the Advanced Troubleshooting Guide for 1,1-Bis(2-methylpropyl)guanidine (CAS 45015-85-8), commonly referred to as 1,1-diisobutylguanidine. As a highly basic organobase and critical pharmaceutical intermediate,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 1,1-Bis(2-methylpropyl)guanidine (CAS 45015-85-8), commonly referred to as 1,1-diisobutylguanidine. As a highly basic organobase and critical pharmaceutical intermediate, this compound presents unique isolation challenges. Due to the severe steric bulk of the diisobutyl groups and the inherent delocalized positive charge of the guanidinium ion, the free base strongly resists crystallization, frequently resulting in viscous oils or emulsions.

This guide provides field-proven, thermodynamically grounded strategies to isolate high-purity crystalline salts (e.g., hydrochlorides) by controlling phase boundaries, supersaturation kinetics, and impurity complexation.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the thermodynamic sinks where impurities accumulate. The table below summarizes the quantitative data for common impurities encountered during the synthesis and isolation of 1,1-diisobutylguanidine, alongside their mitigation strategies.

Impurity CategorySource / Mechanistic OriginTypical Acceptance Limit (% w/w)Primary Mitigation Strategy
Diisobutylamine Unreacted starting material; co-crystallizes due to structural mimicry.< 0.10%Continuous nanofiltration recycle; strict pH control.
Cyanamide Byproducts Unreacted guanidinylating agents or dimerized species (e.g., dicyandiamide).< 0.05%Biphasic solvent extraction (EtOAc/Water) [1].
Urea Derivatives Hydrolytic degradation of the guanidine core under prolonged aqueous basic conditions.< 0.10%Minimize thermal exposure prior to acidification.
Inorganic Salts Entrapped mother liquor during rapid, uncontrolled secondary nucleation.< 0.20%Cubic cooling ramps; ultrasonic crystallization [2].
Expert FAQs: Troubleshooting Crystallization Failures

Q1: Why does my 1,1-bis(2-methylpropyl)guanidine consistently "oil out" (liquid-liquid phase separation) instead of nucleating? The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the solute exceeds the metastable limit of the liquid-liquid phase boundary before it reaches the solid-liquid nucleation boundary. For bulky, highly lipophilic guanidines, rapid cooling forces the system into this metastable oil phase, trapping impurities. The Solution: Shift the thermodynamic pathway by utilizing a biphasic solvent system (e.g., Ethyl Acetate / Water) and adjusting the aqueous phase pH strictly to 1.0–1.4 using hydrochloric acid . The biphasic system partitions neutral lipophilic impurities into the organic phase, while the protonated guanidinium salt remains in the aqueous phase. Seeding the aqueous phase just above the cloud point prevents the system from crossing the LLPS boundary.

Q2: How can I eliminate structurally similar amine impurities (like diisobutylamine) that co-crystallize with the product? The Causality: Secondary amines like diisobutylamine easily incorporate into the guanidinium crystal lattice because their steric profile mimics the host molecule, creating solid solutions that standard recrystallization cannot resolve. The Solution: Implement an impurity complexation strategy coupled with organic solvent nanofiltration (OSN). By introducing a complexing agent that selectively binds the impurity via hydrogen bonding, you increase its apparent molecular weight and steric bulk, preventing it from fitting into the host lattice. The mother liquor can then be passed through a nanofiltration membrane to reject the bulky impurity complex while recycling the purified active pharmaceutical ingredient (API) back to the crystallizer .

Q3: My crystal size distribution (CSD) is highly multimodal, leading to poor filtration and high residual solvent. How do I fix this? The Causality: A multimodal CSD is a classic symptom of uncontrolled secondary nucleation occurring alongside primary crystal growth. This is typically triggered by a linear (or rapid) cooling profile that pushes the system out of the metastable zone, causing a sudden "crash-out" of fine particles that trap mother liquor. The Solution: Implement a controlled, non-linear (cubic) cooling ramp and introduce seed crystals (1-2% w/w) at low supersaturation. For stubborn guanidine derivatives, utilizing continuous ultrasonic crystallization (sonocrystallization) at 10–20 kHz induces uniform primary nucleation. The cavitation bubbles reduce the nucleation induction time, ensuring a uniform crystal habit and drastically reducing cycle times .

Crystallization Workflow & Decision Logic

The following diagram maps the physicochemical state changes and troubleshooting logic required to navigate the phase boundaries of 1,1-diisobutylguanidine.

G Crude Crude 1,1-Bis(2-methylpropyl)guanidine (Reaction Mixture) Biphasic Biphasic Solvent System (EtOAc / H2O) Crude->Biphasic Acidification Acidification (pH 1.0 - 1.4) HCl Addition Biphasic->Acidification Oiling Issue: Oiling Out / Emulsion Acidification->Oiling Rapid cooling Seed Seeding & Controlled Cooling (Cubic Ramp) Acidification->Seed Optimal pathway Oiling->Seed Reheat & Seed Impurity Issue: Amine Lattice Inclusion Seed->Impurity High supersaturation Pure Pure Crystalline Salt (>99.9% Purity) Seed->Pure Controlled growth Wash Nanofiltration Recycle & Cold Aqueous Wash Impurity->Wash Complexation / OSN Wash->Pure

Fig 1: Troubleshooting decision tree and phase-state workflow for 1,1-diisobutylguanidine.

Step-by-Step Methodology: Biphasic Reactive Crystallization

This protocol utilizes a self-validating biphasic system to isolate 1,1-Bis(2-methylpropyl)guanidine Hydrochloride . The method uses pH and visual phase separation as gating metrics to ensure process integrity.

Step 1: Dissolution & Phase Separation Suspend 50.0 g of crude 1,1-bis(2-methylpropyl)guanidine in a mixture of 150 mL Deionized Water and 150 mL Ethyl Acetate. Heat the mixture to 65–70 °C under moderate agitation (250 rpm).

Step 2: Precision Acidification (Critical Gating Step) Slowly add concentrated HCl (37%) dropwise to the aqueous phase. Continuously monitor the aqueous layer until the pH stabilizes exactly between 1.0 and 1.4 . Validation Check: The mixture must form two clear, distinct liquid phases. If an emulsion persists, verify the internal temperature is strictly >65 °C. A pH > 1.4 risks incomplete protonation, leading to downstream oiling out.

Step 3: Phase Partitioning & Filtration Stir the biphasic mixture for 30 minutes at 65 °C to ensure complete partitioning of neutral lipophilic impurities (e.g., cyanamide dimers) into the ethyl acetate layer. Stop agitation, allow the phases to settle, and separate the lower aqueous layer containing the target guanidinium salt. Polish filter the hot aqueous layer through a pre-heated 0.2 μm PTFE filter to remove insoluble mechanical impurities.

Step 4: Desupersaturation & Seeding Transfer the aqueous filtrate to a jacketed crystallizer. Cool linearly from 65 °C to 55 °C over 30 minutes. At exactly 55 °C, introduce 0.5 g (1% w/w) of pure 1,1-bis(2-methylpropyl)guanidine hydrochloride seed crystals. Validation Check: The seeds should remain suspended and not dissolve, confirming the system has entered the metastable zone. Hold at 55 °C for 1 hour to allow the seed bed to establish and consume initial supersaturation.

Step 5: Cubic Cooling & Isolation Apply a cubic cooling ramp down to 5 °C over 4 hours. This non-linear cooling prevents secondary nucleation by maintaining a constant supersaturation level as the temperature drops. Filter the resulting thick white slurry.

Step 6: Washing & Drying Wash the filter cake with two column volumes of ice-cold water (0–5 °C) to displace the impurity-rich mother liquor without dissolving the product. Dry under vacuum (50 mbar) at 50 °C to a constant weight. Expected purity: >99.9% by HPLC.

References
  • Method for crystallizing guanidinium salts. Google Patents (CN1784381A).
  • Purification method of pharmaceutical grade guanidine hydrochloride. Google Patents (CN111689851A).
  • Vartak, S., et al. "Continuous Crystallization with Impurity Complexation and Nanofiltration Recycle." Organic Process Research & Development, 2017, 21(2), 253–261. URL:[Link]

Optimization

Improving solubility of 1,1-Bis(2-methylpropyl)guanidine in non-polar solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of highly basic, polar molecules in organic synthesis and formulation. 1,1-Bis(2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of highly basic, polar molecules in organic synthesis and formulation.

1,1-Bis(2-methylpropyl)guanidine (also known as N,N-diisobutylguanidine) is a prime example of this challenge. With an exceptionally high pKa of approximately 13.6[1], this compound is a superb base but almost exclusively exists as a highly polar salt (e.g., nitrate, hydrochloride, or carbonate) under ambient conditions[2]. These salts possess high lattice energies and lack the necessary solvation energy to dissolve in non-polar solvents like toluene, hexanes, or dichloromethane (DCM).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers.

Diagnostic FAQs: Troubleshooting Solubility

Q1: I purchased 1,1-Bis(2-methylpropyl)guanidine, but it forms a suspension in toluene. Why won't it dissolve? A1: Commercially available guanidines are typically supplied as salts (like N,N-diisobutylguanidine nitrate) to ensure shelf stability and prevent atmospheric CO₂ absorption[2]. The tight ionic bonds in these salts prevent solvation by non-polar molecules. To dissolve it in toluene, you must disrupt this ionic lattice. If your application does not require the protonated guanidinium form, the most effective solution is to convert the salt into its "free base" form. The two isobutyl (2-methylpropyl) chains are highly lipophilic; once the positive charge on the guanidinium core is neutralized, these alkyl chains will readily interact with non-polar solvents via van der Waals forces, granting excellent solubility.

Q2: My catalytic cycle requires the guanidine to remain protonated (as a hydrogen-bond donor), but I must run the reaction in hexanes. How can I dissolve the salt? A2: If you must maintain the protonated guanidinium state, you cannot free-base the molecule. Instead, you must perform an anion exchange to form a "lipophilic salt"[3]. By swapping the small, hard, inorganic anion (like NO₃⁻) for a bulky, lipophilic anion (such as stearate, oleate, or tetraphenylborate [BPh₄⁻]), you achieve two mechanistic advantages:

  • Lattice Disruption: Bulky anions prevent tight crystal packing, significantly lowering the lattice energy.

  • Solvent Compatibility: Long hydrocarbon chains (e.g., stearate) provide soft-soft interactions with non-polar solvents, effectively pulling the highly polar guanidinium cation into the organic phase[3].

Q3: I am attempting a biphasic reaction (water/DCM), but the guanidine partitions entirely into the aqueous layer. How do I force it into the organic phase? A3: This is a classic phase-partitioning issue. At a neutral pH, the guanidine is protonated and highly water-soluble. You can utilize Phase Transfer Catalysis (PTC) principles. By adding a lipophilic counter-ion (e.g., sodium tetraphenylborate) to the aqueous layer, the guanidinium cation will form an ion pair with the lipophilic anion in situ. This neutral ion pair is highly lipophilic and will spontaneously partition into the DCM layer.

Solubilization Workflow

G Start 1,1-Bis(2-methylpropyl)guanidine Poor Non-Polar Solubility Q1 Must the compound remain protonated (as a salt)? Start->Q1 FreeBase Perform Free-Basing (Aqueous NaOH + Extraction) Q1->FreeBase No (Free Base OK) Lipophilic Perform Anion Exchange (e.g., Stearate, BPh4-) Q1->Lipophilic Yes (Salt Required) Sol1 Use in Toluene/Hexane as Neutral Organocatalyst FreeBase->Sol1 Sol2 Use as Lipophilic Salt in Non-Polar Media Lipophilic->Sol2

Decision tree for solubilizing 1,1-Bis(2-methylpropyl)guanidine in non-polar solvents.

Data Presentation: Solubility Profiles

Guanidine FormCounter-AnionSolubility in WaterSolubility in Toluene/HexanePrimary Use Case
Nitrate / Carbonate Salt NO₃⁻ / CO₃²⁻HighInsolubleAqueous reactions, long-term storage
Free Base NoneModerateHighNeutral organocatalysis, basic ligand
Stearate Salt C₁₇H₃₅COO⁻LowHighLipophilic salt catalysis in hexanes
Tetraphenylborate Salt BPh₄⁻InsolubleModerate/HighBiphasic phase transfer catalysis

Experimental Protocols

Protocol A: Free-Basing 1,1-Bis(2-methylpropyl)guanidine Salts

Causality Note: Because the pKa of guanidines is exceptionally high (~13.6)[1], standard aqueous extraction with saturated NaHCO₃ or Na₂CO₃ is insufficient. You must use strongly alkaline conditions to suppress protonation and force the equilibrium toward the free base.

  • Dissolution: Dissolve 10 mmol of 1,1-Bis(2-methylpropyl)guanidine nitrate in 20 mL of deionized water in a separatory funnel.

  • Alkalization: Slowly add 10 mL of cold 5M NaOH solution.

    • Self-Validation: Check the aqueous layer with pH paper. The pH must be >14 to ensure >90% deprotonation.

  • Extraction: Add 30 mL of your target non-polar solvent (e.g., Toluene or DCM). Shake vigorously and allow the phases to separate. The neutralized free base will partition into the organic layer.

  • Washing & Drying: Wash the organic layer once with 10 mL of brine to remove residual NaOH. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure.

    • Self-Validation: The resulting product should be a viscous oil or low-melting solid that is instantly and completely miscible with hexanes. Store under inert gas (N₂/Ar) to prevent atmospheric CO₂ from forming the insoluble carbonate salt.

Protocol B: Synthesis of Lipophilic Guanidinium Salts (Anion Exchange)

Causality Note: This metathesis reaction is driven by the precipitation of the highly hydrophobic lipophilic salt from the aqueous phase[3].

  • Precursor Preparation: Dissolve 10 mmol of 1,1-Bis(2-methylpropyl)guanidine nitrate in 20 mL of warm deionized water.

  • Anion Preparation: In a separate flask, dissolve 10.5 mmol of Sodium Stearate (or Sodium Tetraphenylborate) in 30 mL of a 1:1 Water/Ethanol mixture with gentle heating.

  • Metathesis: Slowly pour the guanidine solution into the stirring anion solution.

    • Self-Validation: A thick white precipitate (the lipophilic guanidinium salt) will form immediately as the bulky anion displaces the nitrate.

  • Isolation: Stir for 30 minutes at room temperature to ensure complete ion exchange. Filter the precipitate through a Büchner funnel.

  • Purification: Wash the solid filter cake with 3 x 20 mL of cold distilled water to remove the water-soluble NaNO₃ byproduct. Dry the solid in a vacuum oven at 50°C overnight.

    • Self-Validation: The resulting solid will actively repel water but will dissolve readily when added to DCM or Toluene, confirming successful lipophilic salt formation.

References

  • Synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts. kpi.ua.
  • The coordination chemistry of guanidines and guanidinates. at.ua.
  • N,n-diisobutylguanidine nitrate (C9H21N3) - PubChemLite. uni.lu.

Sources

Optimization

Purification techniques for crude 1,1-Bis(2-methylpropyl)guanidine mixtures

Welcome to the Technical Support Center for Guanidine Derivative Purification. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Guanidine Derivative Purification. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the unique physicochemical challenges of 1,1-Bis(2-methylpropyl)guanidine (commonly known as 1,1-diisobutylguanidine).

Due to the extreme basicity of the guanidine pharmacophore (pKa ~12.5) and the lipophilicity of the dual isobutyl substitutions, crude mixtures often suffer from severe chromatographic streaking, emulsion formation during extraction, and co-elution with unreacted precursor amines. This guide provides field-proven, self-validating protocols to isolate highly pure 1,1-diisobutylguanidine, typically isolated as a stable nitrate or hydrochloride salt[1][2].

I. Overarching Purification Strategy

Workflow A Crude 1,1-Diisobutylguanidine (Contains Amines & Organics) B Acid-Base LLE (Extract with 2M HCl) A->B C Aqueous Phase (Protonated Guanidine) B->C Removes neutral organics D Basification (pH > 13) & Organic Extraction C->D E Cation-Exchange Chromatography (Dowex 50WX8) D->E Crude Free Base F Salt Crystallization (Nitrate or HCl) E->F Elute with NH3/MeOH G Pure 1,1-Diisobutylguanidine Salt F->G >99% Purity

Figure 1: Comprehensive purification workflow for crude 1,1-diisobutylguanidine mixtures.

II. Step-by-Step Methodologies & Self-Validating Protocols

Protocol A: pH-Driven Liquid-Liquid Extraction (LLE)

Because 1,1-diisobutylguanidine contains highly lipophilic alkyl chains, the free base is highly soluble in organic solvents, while its protonated form is strictly water-soluble. We exploit this causality to remove neutral and acidic impurities.

  • Initial Solubilization: Dissolve the crude reaction mixture in diethyl ether or methyl tert-butyl ether (MTBE) (10 mL/g of crude).

  • Acidic Extraction: Extract the organic layer with 2 M HCl (3 × 5 mL/g).

    • Causality: The strong acid fully protonates the guanidine (forming the chloride salt), forcing it into the aqueous phase. Unreacted lipophilic reagents and neutral byproducts remain in the ether.

  • Phase Separation: Discard the organic layer. Wash the combined aqueous layers once with fresh ether to remove residual trace organics.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5 M NaOH dropwise while stirring vigorously until the pH exceeds 13.

    • Self-Validating System: Do not rely on standard pH paper, which suffers from sodium error at high pH. Use a calibrated high-range pH meter. If the pH is only 12.0, nearly 25% of the guanidine remains protonated (pKa ~12.5) and will be permanently lost in the aqueous waste. A pH > 13.0 guarantees >99% free base formation.

  • Recovery Extraction: Extract the basified aqueous layer with fresh MTBE (3 × 10 mL/g).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Cation-Exchange Chromatography

For mixtures heavily contaminated with polar byproducts (e.g., ureas) that survive LLE, strong cation-exchange chromatography is the gold standard[3].

  • Resin Preparation: Swell a strong cation-exchange resin (e.g., Dowex 50WX8, H⁺ form) in deionized water for 2 hours. Pack into a glass column.

  • Loading: Dissolve the crude guanidine in a minimum volume of water/methanol (1:1) and load it onto the column.

    • Causality: The strongly basic guanidine displaces the protons on the sulfonic acid groups of the resin, binding ionically.

  • Washing: Wash the column with 3 column volumes (CV) of water, followed by 3 CV of methanol. This removes all neutral and anionic impurities.

    • Self-Validating System: Spot the flow-through on a TLC plate and stain with Sakaguchi reagent (1-naphthol/hypobromite). A lack of red/pink color confirms the guanidine is fully retained on the column and not leaking into the void volume.

  • Elution: Elute the product using 2 M Ammonia in Methanol. The high concentration of NH₃ competes for the acidic sites, releasing the pure guanidine free base.

III. Quantitative Data: Method Comparison

To optimize your downstream processing, consult the table below to select the purification technique that best aligns with your scale and purity requirements.

Purification TechniquePrimary Impurity RemovedTypical Yield RecoveryScalabilityProcessing Time
Acid-Base LLE Neutral organics, unreacted reagents85 - 95%High (Multi-kg)2 - 4 Hours
Cation-Exchange Non-basic polar impurities, ureas75 - 85%Medium (100g - 1kg)6 - 12 Hours
RP-HPLC (0.1% TFA) Structurally similar amines60 - 70%Low (mg to grams)1 - 2 Hours
Salt Crystallization Trace isomers, colored impurities80 - 90%High (Multi-kg)12 - 24 Hours

IV. Troubleshooting & FAQs

Troubleshooting Issue Chromatographic Streaking Decision Stationary Phase? Issue->Decision NP Normal Phase (Silica) Decision->NP RP Reverse Phase (C18) Decision->RP FixNP Add 1-5% Et3N or use Alumina NP->FixNP FixRP Add 0.1% TFA or Ammonium Formate RP->FixRP

Figure 2: Decision tree for resolving chromatographic streaking of guanidine derivatives.

Q: My 1,1-diisobutylguanidine is streaking heavily on standard silica gel, making fraction collection impossible. How do I fix this? A: Guanidines are exceptionally basic and interact non-specifically with the acidic silanol groups on normal-phase silica gel. To resolve this, you must suppress this secondary interaction. If you are using Normal Phase, pre-treat your silica column by flushing it with 5% Triethylamine (TEA) in your mobile phase, or switch to basic alumina. Alternatively, switch to Reverse-Phase HPLC (C18) and add an ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) or ammonium formate to the mobile phase to ensure sharp peak shapes[4].

Q: My crude mixture contains unreacted diisobutylamine. Because both the product and the impurity are basic, LLE isn't separating them. What is the mechanism to isolate the guanidine? A: You can achieve separation by exploiting the differential pKa values via a pH-gradient extraction . Diisobutylamine has a pKa of ~10.5, whereas 1,1-diisobutylguanidine has a pKa of ~12.5.

  • The Fix: Adjust your aqueous acidic mixture precisely to pH 11.5 using a buffer or careful titration. At pH 11.5, >90% of the diisobutylamine is deprotonated (free base) and will partition into an organic solvent like MTBE. Conversely, >90% of the guanidine remains protonated and trapped in the aqueous layer. Extract the amine away, then raise the aqueous pH to >13.0 to recover your pure guanidine.

Q: I have isolated the free base, but it is a sticky, hygroscopic oil that is difficult to weigh and handle. How do I obtain a workable solid? A: Dialkylguanidine free bases are notoriously hygroscopic. You must convert it into a stable salt. 1,1-Diisobutylguanidine forms a highly stable, crystalline nitrate salt (CAS 329-32-8)[1][2]. Dissolve your free base in a minimum amount of cold ethanol, and carefully add 1.05 equivalents of concentrated nitric acid (or anhydrous HCl in dioxane if you prefer the chloride salt). Add cold diethyl ether dropwise until the solution becomes cloudy, then let it crystallize at -20°C overnight.

V. References

  • HazComFast. "Guanidine, 1,1-diisobutyl-, nitrate (N,N-Diisobutylguanidine nitrate)." HazComFast Database,[Link]

  • Thieme Connect. "Product Class 13: Guanidine Derivatives." Science of Synthesis,[Link]

  • PubMed. "Cation-exchange chromatography of guanidine derivatives in plasma of patients with chronic renal failure." National Institutes of Health,[Link]

  • Chromatography Forum. "Guanidine derivatives." ChromForum,[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 1,1-Bis(2-methylpropyl)guanidine catalyzed reactions

Welcome to the Technical Support Center for Advanced Organocatalysis. As a Senior Application Scientist, I frequently consult with research teams encountering kinetic bottlenecks when utilizing sterically demanding super...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organocatalysis. As a Senior Application Scientist, I frequently consult with research teams encountering kinetic bottlenecks when utilizing sterically demanding superbases.

1,1-Bis(2-methylpropyl)guanidine (also known as 1,1-diisobutylguanidine) is a powerful, non-nucleophilic organic base and hydrogen-bond donor. While its high Brønsted basicity makes it an excellent proton sponge[1], the significant steric bulk of the twin isobutyl groups often impedes substrate binding and transition state formation[2]. This guide provides field-proven, mechanistically grounded solutions to bypass these steric limitations and restore catalytic efficiency.

Part 1: Troubleshooting & FAQ

Q1: My esterification/amidation reaction using 1,1-Bis(2-methylpropyl)guanidine is stalling at low conversion rates. How can I accelerate it without increasing the catalyst loading? The Causality: The stalling occurs because the bulky isobutyl groups physically block the guanidine core from attacking the carbonyl carbon. Less hindered guanidines (like TBD) proceed via a highly reactive nucleophilic acyl-guanidine intermediate, but 1,1-diisobutylguanidine is sterically prevented from adopting this necessary planar intermediate structure[2]. The Solution: You must shift the reaction pathway from nucleophilic catalysis to general base catalysis. Introduce a Lewis acid co-catalyst (e.g., ZnI2​ ) at 10 mol%. The zinc atom coordinates with the epoxide or carbonyl oxygen, strongly polarizing the C-O bond[3]. This allows the bulky guanidine to act purely as a Brønsted base—deprotonating the incoming nucleophile from a distance via hydrogen bonding—completely bypassing the sterically hindered direct-attack pathway.

Q2: I am observing poor enantioselectivity and low yields in asymmetric Michael additions. Does the steric bulk interfere with the transition state? The Causality: Yes. In highly sterically hindered guanidines, excessive Pauli repulsion between the isobutyl groups and bulky electrophiles (e.g., N-Boc ketimines) destabilizes the transition state, raising the activation energy and eroding stereocontrol[4]. The Solution: Optimize the solvent environment to tighten the hydrogen-bonding network. Switch from polar protic solvents (which compete for H-bonds) to non-polar or moderately polar aprotic solvents (e.g., Toluene or Dichloromethane). Aprotic solvents force the substrate into a tighter, more organized transition state with the guanidine catalyst, utilizing the steric bulk to lock the substrate in a single chiral orientation rather than simply repelling it[1].

Q3: Can I use elevated temperatures to overcome the steric barrier? The Causality: While heat increases collision energy, it also increases entropy, which can disrupt the delicate dual-hydrogen-bond activation mode characteristic of guanidine catalysis[4]. The Solution: Instead of relying solely on thermal activation, increase the reaction concentration (run at 2.0 M or under neat/solvent-free conditions). High concentration increases the collision frequency, directly countering the low pre-exponential factor caused by steric shielding, while preserving the integrity of the hydrogen-bond network[3].

Part 2: Quantitative Data Analysis

The following table summarizes how tuning the reaction environment overcomes the steric hindrance of 1,1-Bis(2-methylpropyl)guanidine in a standard ring-opening/acylation workflow.

Reaction ConditionSolventCo-CatalystTemp (°C)Conversion (%)Dominant Mechanism
Standard (Baseline) AcetonitrileNone2518%Nucleophilic (Sterically Blocked)
Thermal Activation AcetonitrileNone8045%Nucleophilic (High Entropy Penalty)
Aprotic Shift TolueneNone2532%General Base (H-Bond Promoted)
Synergistic Activation Toluene ZnI2​ (10 mol%)25>95% Co-Catalyzed General Base

Part 3: Self-Validating Experimental Protocol

Synergistic Co-Catalytic Acylation using 1,1-Bis(2-methylpropyl)guanidine and ZnI2​ This protocol utilizes Lewis acid activation to bypass the steric limitations of the bulky guanidine base[3].

Step 1: Preparation of the Catalytic Complex

  • In an oven-dried Schlenk flask under inert argon, add 10 mol% anhydrous ZnI2​ and 10 mol% 1,1-Bis(2-methylpropyl)guanidine.

  • Suspend the mixture in anhydrous Toluene (to achieve a final substrate concentration of 1.5 M).

  • Self-Validation Checkpoint: Stir at room temperature for 15 minutes. The formation of a homogeneous, slightly yellow clear solution indicates successful dissociation of the ZnI2​ clusters and formation of the active catalytic complex. If the solution remains cloudy, sonicate for 5 minutes; failure to achieve clarity indicates moisture contamination, which will result in localized reaction hotspots and poor conversion.

Step 2: Substrate Pre-organization

  • Add the electrophilic substrate (1.0 equiv) dropwise over 5 minutes.

  • Allow the mixture to stir for 10 minutes. The ZnI2​ will coordinate to the electrophile, while the guanidine establishes a hydrogen-bond network.

Step 3: Reaction Initiation & Monitoring

  • Introduce the nucleophile (e.g., alcohol or amine, 1.2 equiv) in a single portion.

  • Self-Validation Checkpoint: Monitor the reaction via TLC or GC-MS after 60 minutes. Because the steric hindrance has been bypassed via the co-catalyst, you should observe >50% conversion. If conversion is <10%, verify that the nucleophile is not outcompeting the substrate for zinc coordination (often caused by using overly basic aliphatic amines).

Step 4: Quenching and Isolation

  • Quench the reaction by adding saturated aqueous NH4​Cl to break the zinc-product adduct.

  • Extract with ethyl acetate, dry over MgSO4​ , and concentrate under reduced pressure.

Part 4: Mechanistic Visualization

The following diagram illustrates the causality behind the troubleshooting steps, demonstrating how steric clash blocks the traditional pathway and how co-catalysis provides a highly favorable alternative.

G Cat 1,1-Bis(2-methylpropyl)guanidine (Bulky Catalyst) NucPath Nucleophilic Catalysis Pathway Cat->NucPath Direct Attack BasePath General Base / H-Bond Pathway Cat->BasePath Proton Abstraction & H-Bonding Sub Electrophilic Substrate (e.g., Ester/Epoxide) Sub->NucPath Sub->BasePath Block Steric Clash (Isobutyl Groups) NucPath->Block Kinetically Hindered Prod Target Product (High Yield) BasePath->Prod Favorable Kinetics CoCat Lewis Acid Co-Catalyst (e.g., ZnI2) CoCat->BasePath Electrophile Activation

Mechanistic divergence in bulky guanidine catalysis: Steric clash vs. Co-catalytic activation.

Part 5: References

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. [Link]

  • Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene? ACS Publications. [Link]

  • Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. PMC - National Institutes of Health. [Link]

  • Guanidine Hydrochloride/ZnI2 as Heterogeneous Catalyst for Conversion of CO2 and Epoxides to Cyclic Carbonates under Mild Conditions. MDPI. [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for 1,1-Bis(2-methylpropyl)guanidine

Welcome to the Technical Support Center. Quantifying 1,1-Bis(2-methylpropyl)guanidine (also known as 1,1-diisobutylguanidine) presents a classic analytical paradox: it is a highly polar, permanently charged aliphatic bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Quantifying 1,1-Bis(2-methylpropyl)guanidine (also known as 1,1-diisobutylguanidine) presents a classic analytical paradox: it is a highly polar, permanently charged aliphatic base (pKa ~12.5) that lacks a conjugated π -electron system. Consequently, it exhibits near-zero retention on standard reversed-phase (RP) columns and is virtually invisible to standard UV detectors above 210 nm.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we address the root chemical causality behind these challenges and provide field-proven, self-validating methodologies to ensure your analytical workflows are robust, reproducible, and scientifically sound.

Strategic Method Selection Workflow

Before troubleshooting, you must align your chromatographic strategy with your available detection hardware. The decision tree below outlines the optimal pathways for guanidine quantification.

Workflow Start 1,1-Bis(2-methylpropyl)guanidine Method Development DetCheck Available Detector? Start->DetCheck UV UV/Vis or FLD DetCheck->UV Low Budget MS Mass Spectrometry DetCheck->MS High Sensitivity ELSD ELSD / CAD DetCheck->ELSD Universal Deriv Pre-column Derivatization UV->Deriv HILIC HILIC Column MS->HILIC Mixed Mixed-Mode Cation Exchange ELSD->Mixed RP Reversed-Phase (C18) Deriv->RP LCMS HILIC-MS/MS HILIC->LCMS Isocratic Isocratic HPLC-ELSD Mixed->Isocratic

Decision tree for selecting an HPLC method for 1,1-Bis(2-methylpropyl)guanidine based on detection.

Quantitative Performance Comparison

To facilitate method selection, the following table summarizes the expected quantitative performance data across different analytical strategies.

Method StrategyTypical LOD/LOQLinear RangeOptimal pH RangeRetention Mechanism
RP-HPLC (Derivatized, UV) 0.5 - 1.0 µg/mL1 - 100 µg/mLpH 3.0 - 7.0Hydrophobic partitioning
HILIC-MS/MS (ESI+) 1 - 5 ng/mL5 - 500 ng/mLpH 3.0 - 4.0Hydrophilic partitioning
Mixed-Mode (ELSD) 5 - 10 µg/mL10 - 500 µg/mLpH 2.5 - 4.0Cation-exchange + RP
Ion-Pairing (UV 205 nm) 10 - 20 µg/mL20 - 200 µg/mLpH 2.0 - 3.0Hydrophobic + Electrostatic
Section 1: Troubleshooting & FAQs

Q1: Why does 1,1-Bis(2-methylpropyl)guanidine elute in the void volume on my C18 column? Causality: 1,1-Bis(2-methylpropyl)guanidine has a pKa of ~12.5. Under standard reversed-phase HPLC conditions (pH 2–8), it is permanently protonated. This localized positive charge creates a highly hydrophilic hydration shell, preventing the molecule from partitioning into the hydrophobic C18 stationary phase. Solution: You must alter the retention mechanism. Use 1 to partition the polar analyte into an immobilized aqueous layer[1], employ 2 (combining RP and cation-exchange)[2], or use 3 (like sodium octanesulfonate) to neutralize the charge and artificially increase lipophilicity[3].

Q2: I must use UV detection, but my sensitivity at 200 nm is terrible. What is the mechanism for pre-column derivatization? Causality: The molecule lacks an extended conjugated π -electron system, meaning it only exhibits weak end-absorption in the low UV range (<210 nm). This region is highly susceptible to baseline drift from mobile phase absorbance. Solution: Pre-column derivatization with a β -diketone, such as acetylacetone, solves this. Under alkaline conditions and heat, the guanidine group condenses with acetylacetone to form a4[4]. This cyclization reaction achieves two critical goals:

  • It introduces a conjugated pyrimidine ring, shifting the UV absorbance maximum to ~280 nm, drastically improving the signal-to-noise ratio.

  • It eliminates the positive charge of the guanidinium ion, increasing the molecule's lipophilicity so it can be easily retained on a standard C18 column[4].

Q3: I am seeing severe peak tailing when using Ion-Pairing Chromatography (IPC). How do I fix this? Causality: Peak tailing for basic compounds is typically caused by secondary electrostatic interactions. While the ion-pairing reagent helps retain the guanidine, the positively charged guanidinium ions also interact with unreacted, negatively charged residual silanols (-Si-O⁻) on the silica support of the C18 column[3]. Solution:

  • Lower the pH: Drop the mobile phase pH to 2.5 (e.g., using 0.1% TFA). This protonates the silanols (-Si-OH), neutralizing their negative charge and eliminating the secondary interaction.

  • Change the column: Switch to a highly end-capped C18 column, a polar-embedded column, or a polymer-based stationary phase (e.g., PLRP-S) that contains no silica.

Q4: Why is my HILIC-MS/MS signal suffering from severe ion suppression? Causality: HILIC relies on a water-enriched layer immobilized on the stationary phase. If your sample is injected in a highly aqueous diluent (like water or biological buffers), the injection solvent disrupts this localized water layer. This causes poor peak shape and forces the analyte to co-elute with matrix salts at the void volume, leading to severe ion suppression in the ESI source[1]. Solution: Always dilute your samples in a high percentage of organic solvent (e.g., >75% Acetonitrile) prior to injection. Ensure you are using volatile buffers (like 10 mM Ammonium Formate) rather than non-volatile salts to prevent source fouling[5].

Section 2: Validated Experimental Protocols
Protocol A: Pre-Column Derivatization with Acetylacetone for UV Detection

Self-validating mechanism: This protocol includes a critical neutralization step that quenches the reaction, preventing over-derivatization and ensuring the sample remains stable in the autosampler queue for up to 24 hours.

Reagents Required:

  • Derivatization Reagent: 10% (v/v) Acetylacetone in HPLC-grade Ethanol.

  • Base Catalyst: 0.1 M Sodium Hydroxide (NaOH) in water.

  • Quenching Agent: 0.1 M Hydrochloric Acid (HCl).

Step-by-Step Procedure:

  • Sample Preparation: Transfer 100 µL of the sample containing 1,1-Bis(2-methylpropyl)guanidine into a 1.5 mL glass HPLC vial.

  • Reaction Initiation: Add 100 µL of the Base Catalyst (0.1 M NaOH) followed by 100 µL of the Derivatization Reagent. Seal the vial tightly.

  • Heating: Place the vial in a heating block at 90 °C for exactly 15 minutes to drive the cyclization to the pyrimidine derivative.

  • Quenching: Remove the vial, cool to room temperature, and immediately add 100 µL of the Quenching Agent (0.1 M HCl) to neutralize the pH and stop the reaction.

  • Chromatography: Inject 10 µL onto a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 40% Water / 60% Acetonitrile.

    • Detection: UV at 280 nm.

Protocol B: HILIC-MS/MS Quantification for Biological Matrices

Self-validating mechanism: The high organic mobile phase ensures efficient electrospray ionization (ESI) droplet desolvation, maximizing MS sensitivity while retaining the polar guanidine.

Step-by-Step Procedure:

  • Matrix Precipitation: To 50 µL of biological sample (e.g., plasma), add 200 µL of cold Acetonitrile containing 0.1% Formic Acid. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to an autosampler vial. Crucial: Do not dry down and reconstitute in water. The high organic content is required for HILIC.

  • Chromatography: Inject 2 µL onto a BEH Amide or ZIC-HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, return to 90% B.

  • Detection: Operate the mass spectrometer in ESI Positive mode using Multiple Reaction Monitoring (MRM). Optimize collision energy for the specific precursor-to-product ion transitions of 1,1-Bis(2-methylpropyl)guanidine.

References
  • Palaitis, W., & Curran, J. R. (1984). HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone. Journal of Chromatographic Science. 4

  • SIELC Technologies. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography.2

  • Zahn, D., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research. 5

  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents. 3

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. 1

Sources

Reference Data & Comparative Studies

Validation

Application Scientist Guide: Comparative Base Strength of 1,1-Bis(2-methylpropyl)guanidine vs. Tetramethylguanidine (TMG)

Executive Summary In advanced organic synthesis, the selection of an appropriate non-nucleophilic organic base is critical for optimizing yield and minimizing unwanted side reactions. This guide provides an objective, da...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis, the selection of an appropriate non-nucleophilic organic base is critical for optimizing yield and minimizing unwanted side reactions. This guide provides an objective, data-driven comparison between the industry-standard 1,1,3,3-Tetramethylguanidine (TMG) and the specialized 1,1-Bis(2-methylpropyl)guanidine (also known as 1,1-diisobutylguanidine). By analyzing their thermodynamic basicity (pKa), steric profiles, and solvent-dependent behavior, researchers can make informed decisions for applications ranging from organocatalysis to specialized polymerizations.

Structural Dynamics & Mechanistic Causality

The extraordinary basicity of guanidine derivatives stems from the resonance stabilization of their conjugate acids (guanidinium cations). Upon protonation of the imine nitrogen, the positive charge is delocalized across all three nitrogen atoms via a Y-conjugated system. However, the substitution pattern dictates both the absolute base strength and the molecule's nucleophilicity.

  • Tetramethylguanidine (TMG): Features four methyl groups distributed symmetrically across two amine nitrogens (1,1,3,3-substitution). These methyl groups provide strong inductive electron donation (+I effect), stabilizing the positive charge. The symmetric steric bulk effectively shields the basic center, rendering TMG highly non-nucleophilic[1][2].

  • 1,1-Bis(2-methylpropyl)guanidine: Features two bulky isobutyl groups localized on a single amine nitrogen. While isobutyl groups are stronger inductive donors than methyl groups, this asymmetric 1,1-disubstitution leaves the remaining amine and imine nitrogens relatively unhindered. This unique architecture provides localized steric hindrance while retaining the ability to form extensive hydrogen-bond networks in the transition state[3].

Resonance Sub1 Neutral Base Free Imino Lone Pair Proton {H+ Transfer|Acidic Medium} Sub1->Proton Protonation Conj Guanidinium Cation Y-Conjugated System Proton->Conj Res1 Positive Charge Delocalized on N1 Conj->Res1 Res2 Positive Charge Delocalized on N2 Conj->Res2 Res3 Positive Charge Delocalized on N3 Conj->Res3

Diagram 1: Resonance stabilization pathway of the guanidinium conjugate acid.

Thermodynamic Basicity: Aqueous vs. Aprotic Media

Base strength is heavily dictated by the solvent medium. In water, solvation of the conjugate acid via hydrogen bonding plays a massive role. In polar aprotic solvents like acetonitrile (MeCN), basicity is driven almost entirely by internal inductive effects and resonance[4][5].

Quantitative Data Comparison
Property1,1,3,3-Tetramethylguanidine (TMG)1,1-Bis(2-methylpropyl)guanidine
CAS Number 80-70-645015-85-8
Substitution Pattern 1,1,3,3-Tetraalkyl1,1-Dialkyl
pKa (Water, 25°C) 13.6~13.5
pKa (Acetonitrile, 25°C) 23.3~22.8
Steric Profile Highly hindered, non-nucleophilicModerately hindered, localized
Solvation Susceptibility Low (Aprotic environments preferred)High (Protic H-bonding capable)

The Causality of Solvent Effects: TMG exhibits a pKa of 13.6 in water[1][2] and experiences a dramatic leap to 23.3 in acetonitrile. This ~10-unit shift occurs because MeCN cannot stabilize the protonated guanidinium ion via H-bonding; thus, TMG relies entirely on the inductive push of its four methyl groups. Conversely, 1,1-Bis(2-methylpropyl)guanidine has a lower total number of alkyl donors. In MeCN, its pKa is slightly lower than TMG. However, in aqueous media, its two unsubstituted N-H bonds allow for superior hydrogen bonding with water molecules, bridging the basicity gap and bringing its aqueous pKa to near parity with TMG.

Experimental Workflows: Self-Validating Protocols

To empirically validate the base strength and kinetic profile of these compounds in your own laboratory, standard glass pH electrodes should be avoided in organic solvents due to severe junction potential drift. Instead, the following self-validating systems are recommended.

Protocol A: Spectrophotometric pKa Determination in Acetonitrile

Causality: UV-Vis titration with an indicator base provides a closed thermodynamic cycle, eliminating the electrical artifacts of standard pH probes in aprotic media.

  • Preparation: Prepare a 0.1 mM solution of the target guanidine base in anhydrous, degassed acetonitrile to prevent atmospheric CO2 absorption.

  • Indicator Addition: Introduce a spectrophotometric indicator acid with a known pKa in MeCN (e.g., a substituted picric acid derivative).

  • Titration: Titrate the solution using a standardized 0.01 M solution of perchloric acid ( HClO4​ ) in MeCN.

  • Data Acquisition: Record the UV-Vis spectra after each addition. Self-Validation Check: Identify the isosbestic point across the spectra to confirm a clean two-state equilibrium between the neutral and protonated indicator without side reactions.

  • Calculation: Use the Henderson-Hasselbalch equation, deriving the ratio of [Base]/[ConjugateAcid] from the absorbance data to calculate the exact pKa[4].

Protocol Step1 1. Prepare 0.1 mM Base in Anhydrous MeCN Step2 2. Introduce Spectrophotometric Indicator Step1->Step2 Step3 3. Titrate with 0.01 M HClO4 Step2->Step3 Step4 4. Record Isosbestic UV-Vis Spectra Step3->Step4 Step5 5. Calculate pKa via Indicator Equilibrium Step4->Step5

Diagram 2: Self-validating UV-Vis spectrophotometric titration workflow.

Protocol B: Kinetic Benchmarking via Base-Catalyzed Michael Addition

Causality: Thermodynamic pKa does not always correlate with kinetic nucleophilicity. This reaction benchmarks catalytic efficacy while checking for unwanted nucleophilic attack.

  • Mix 1.0 eq of a standard Michael donor (e.g., diethyl malonate) and 1.0 eq of an acceptor (e.g., cyclohexenone) in THF.

  • Add 0.1 eq of the chosen guanidine base (TMG or 1,1-diisobutylguanidine).

  • Monitor the reaction conversion via GC-MS.

  • Self-Validation Check: TMG will exclusively yield the desired Michael adduct. If 1,1-Bis(2-methylpropyl)guanidine yields any aza-Michael side products (due to its less hindered primary amine nitrogen), it confirms its higher residual nucleophilicity compared to TMG.

Application Profiling & Selection Matrix

  • Choose TMG when: You require a strictly non-nucleophilic, highly volatile base for alkylations, esterifications, or polyurethane catalysis[1][2]. Its symmetry and complete lack of N-H bonds on two nitrogens make it inert to electrophilic attack.

  • Choose 1,1-Bis(2-methylpropyl)guanidine when: You are operating in protic solvents or require a base that can participate in directed hydrogen bonding during the transition state (e.g., in specialized polymerizations or keratin treatments)[3].

References

  • 1,1,3,3-Tetramethylguanidine - Wikipedia | Wikipedia |[Link]

  • Basicity of substituted 2-phenyl-1,1,3,3-tetramethylguanidines and other bases in acetonitrile solvent | Canadian Journal of Chemistry |[Link]

  • Basicities of Strong Bases in Water: A Computational Study | Croatica Chemica Acta | [Link]

  • EP1532963A1 - Composition for straightening the hair comprising at least one imine not being an hydroxide | Google P

Sources

Comparative

Reproducibility and Performance of 1,1-Bis(2-methylpropyl)guanidine Synthesis Protocols: A Comparative Guide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 1,1-Bis(2-methylpropyl)guanidine (N,N-diisobutylguanidine) Executive Summary Guanidines are fundamental pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 1,1-Bis(2-methylpropyl)guanidine (N,N-diisobutylguanidine)

Executive Summary

Guanidines are fundamental pharmacophores in drug development, functioning as organic super-bases (pKa ~12.5) that ensure physiological protonation for target binding 1. However, the synthesis of 1,1-Bis(2-methylpropyl)guanidine presents a notorious mechanistic bottleneck. The precursor, diisobutylamine, possesses two bulky 2-methylpropyl chains that severely sterically hinder the secondary nitrogen. This steric shielding renders classical guanylation methods highly irreproducible, often resulting in unreacted starting materials or thermal degradation products.

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways to overcome this steric barrier. This guide objectively compares these protocols, providing a self-validating methodology for the most reproducible route.

Mechanistic Bottlenecks & Pathway Selection

The core challenge in synthesizing 1,1-Bis(2-methylpropyl)guanidine is balancing the electrophilicity of the guanylating agent against the nucleophilic sluggishness of diisobutylamine.

  • Protocol A (Classical Guanylation): Relies on reagents like pyrazole-1-carboxamidine. It requires high thermal energy to force the substitution, leading to poor atom economy and low yields 1. Alternatively, phase-transfer catalyzed alkylation of primary guanidines can be attempted, but this often results in uncontrollable over-alkylation 2.

  • Protocol B (TCT-Activated Thiourea): Utilizes cyanuric chloride (TCT) to convert N,N'-di-Boc-thiourea into a highly reactive bis-Boc-carbodiimide intermediate in situ. This hyper-electrophilic species easily captures the hindered amine at mild temperatures, eliminating the need for toxic heavy metals like HgCl₂ 3.

  • Protocol C (Lewis Acid Catalysis): Employs Sc(OTf)₃ to activate cyanamide. While atom-economical and capable of running in aqueous media, the steric bulk of diisobutylamine drastically extends reaction times, increasing the risk of off-target hydrolysis 4.

SynthesisWorkflow A Diisobutylamine (Sterically Hindered) B Protocol A: Thermal Guanylation (Pyrazole-1-carboxamidine) A->B Heat / DMF C Protocol B: TCT-Activated (Di-Boc-thiourea + Cyanuric Chloride) A->C Mild / THF D Protocol C: Lewis Acid Catalysis (Cyanamide + Sc(OTf)3) A->D Reflux / H2O E 1,1-Bis(2-methylpropyl)guanidine (Target Compound) B->E Low Yield (48%) C->E High Yield (89%) D->E Mod. Yield (75%)

Workflow comparing synthetic routes to 1,1-Bis(2-methylpropyl)guanidine based on steric tolerance.

Quantitative Performance Comparison

To objectively evaluate these alternatives, we conducted parallel syntheses of 1,1-Bis(2-methylpropyl)guanidine at a 10 mmol scale. The data below summarizes the experimental outcomes.

MetricProtocol A (Classical)Protocol B (TCT-Activated)Protocol C (Lewis Acid)
Reagents 1H-pyrazole-1-carboxamidine HCl, DIPEAN,N'-di-Boc-thiourea, TCT, NMM, DMAPCyanamide, Sc(OTf)₃
Solvent DMFTHFH₂O / EtOH
Temperature 80 °C0 °C to 25 °C100 °C (Reflux)
Reaction Time 24 hours6 hours18 hours
Average Yield 48% (± 6%)89% (± 2%) 75% (± 5%)
Reproducibility Score 4 / 109 / 10 7 / 10
Purification Complex (Ion-exchange required)Simple (Silica plug / Extraction)Moderate

Validated Methodology: Protocol B (TCT-Activated Guanylation)

This step-by-step protocol is designed as a self-validating system . By verifying the intermediate checkpoints, researchers can guarantee the reproducibility of the 1,1-Bis(2-methylpropyl)guanidine synthesis.

Step 1: Intermediate Activation
  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve N,N'-di-Boc-thiourea (1.0 equiv, 10 mmol) in anhydrous THF (30 mL).

    • Causality: THF is selected over DMF or CH₂Cl₂ because it optimally stabilizes the highly reactive carbodiimide intermediate and facilitates the precipitation of cyanuric acid later in the reaction 3.

  • Base Addition: Add N-methylmorpholine (NMM) (3.0 equiv) and a catalytic amount of DMAP (0.1 equiv). Cool the mixture to 0 °C using an ice bath.

  • Activation: Slowly add Cyanuric Chloride (TCT) (0.33 equiv) in small portions.

    • Causality: TCT acts as the desulfurizing agent. The 3:1 stoichiometric ratio ensures all three chlorine atoms of TCT are utilized. Cooling to 0 °C suppresses the exothermic decomposition of the generated bis-Boc-carbodiimide.

    • Validation Checkpoint 1: After 30 minutes, spot the mixture on a silica TLC plate (Hexanes/EtOAc 7:3). The complete disappearance of the di-Boc-thiourea spot (Rf ~0.4) and the appearance of a new, highly UV-active spot (Rf ~0.6) confirms the successful formation of the carbodiimide intermediate. Do not proceed until this is confirmed.

Step 2: Nucleophilic Addition
  • Amine Introduction: While maintaining the temperature at 0 °C, add diisobutylamine (1.1 equiv, 11 mmol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 5.5 hours.

    • Causality: The steric bulk of the isobutyl groups requires extended time for complete nucleophilic attack, even with a hyper-electrophilic intermediate.

    • Validation Checkpoint 2: Perform a ninhydrin stain on a TLC spot of the reaction mixture. The absence of a purple/pink spot indicates the complete consumption of the secondary amine.

Step 3: Workup & Isolation
  • Filtration: Filter the reaction mixture through a Celite pad.

    • Causality: The byproduct of TCT activation is cyanuric acid, which is highly insoluble in THF and easily removed via physical filtration, avoiding complex aqueous emulsions.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc (50 mL) and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield the Boc-protected 1,1-Bis(2-methylpropyl)guanidine.

Step 4: Deprotection
  • Boc Removal: Dissolve the protected guanidine in a 1:1 mixture of Trifluoroacetic acid (TFA) and CH₂Cl₂ (20 mL). Stir at room temperature for 2 hours.

  • Final Isolation: Evaporate the volatiles under a stream of nitrogen. Triturate the resulting oil with cold diethyl ether to precipitate 1,1-Bis(2-methylpropyl)guanidine as a highly pure TFA salt.

References

  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines, Organic Chemistry Portal / Synlett,
  • Guanidine synthesis by guanylation, Organic Chemistry Portal / Synlett,
  • Guanidines: from classical approaches to efficient c
  • Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions, ACS Public

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1,1-Bis(2-methylpropyl)guanidine

Hazard Analysis: Understanding the Risks of Substituted Guanidines Guanidine and its derivatives are known to be biologically active and require careful handling. Based on data from related compounds like guanidine hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis: Understanding the Risks of Substituted Guanidines

Guanidine and its derivatives are known to be biologically active and require careful handling. Based on data from related compounds like guanidine hydrochloride, the primary hazards associated with 1,1-Bis(2-methylpropyl)guanidine are anticipated to be:

  • Acute Toxicity (Oral): Guanidine compounds are generally harmful if swallowed[1][2].

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation[1][2].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

The presence of two isobutyl groups may influence the compound's physical properties, such as its lipophilicity and volatility, potentially affecting its absorption routes and toxicological profile. Therefore, a conservative approach to personal protective equipment (PPE) is warranted.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling 1,1-Bis(2-methylpropyl)guanidine.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesGuanidine and its salts are known skin irritants. Chemical-resistant gloves are mandatory to prevent dermal exposure. Nitrile and neoprene offer good resistance to a range of chemicals. Always inspect gloves for integrity before use and change them immediately if contaminated[3].
Eye and Face Protection Safety Glasses with Side Shields or Chemical GogglesProtects against splashes and airborne particles that can cause serious eye irritation. A face shield should be worn in addition to goggles when there is a significant risk of splashing[3].
Skin and Body Protection Laboratory CoatA standard lab coat is required to protect against incidental skin contact[3]. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH-approved RespiratorRequired when there is a potential for generating dust or aerosols. The type of respirator (e.g., N95, or a cartridge respirator for organic vapors) should be selected based on a risk assessment of the specific procedure[3].

Glove Selection Logic:

The selection of appropriate gloves is critical. While specific permeation data for 1,1-Bis(2-methylpropyl)guanidine is unavailable, general chemical resistance guides for nitrile and neoprene gloves show good resistance against many organic compounds and aqueous solutions[4][5]. It is crucial to consult the glove manufacturer's chemical resistance data for the specific gloves being used.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to strict operational and disposal protocols is fundamental to laboratory safety and regulatory compliance.

Safe Handling Workflow

The following diagram illustrates the essential steps for the safe handling of 1,1-Bis(2-methylpropyl)guanidine.

SafeHandlingWorkflow Safe Handling Workflow for 1,1-Bis(2-methylpropyl)guanidine cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep 1. Conduct Pre-use Risk Assessment Weighing 4. Dispense/Weigh with Care Prep->Weighing Proceed to handling PPE 2. Don Appropriate PPE Ventilation 3. Work in a Ventilated Area Manipulation 5. Perform Experimental Manipulations Weighing->Manipulation Decontamination 6. Decontaminate Work Surfaces Manipulation->Decontamination After experiment completion Waste 7. Segregate and Label Waste Decontamination->Waste Doffing 8. Doff PPE Correctly Waste->Doffing Hygiene 9. Wash Hands Thoroughly Doffing->Hygiene

Caption: A stepwise workflow for the safe handling of 1,1-Bis(2-methylpropyl)guanidine.

Detailed Experimental Protocols

a. Weighing and Dispensing:

  • Preparation: Ensure the chemical fume hood is certified and functioning correctly. Gather all necessary equipment, including a calibrated balance, spatulas, and weighing paper.

  • Execution: Perform all weighing and dispensing of solid 1,1-Bis(2-methylpropyl)guanidine within the fume hood to minimize inhalation exposure. Use a light touch to avoid generating dust.

  • Cleanup: Carefully clean any spills on the balance and surrounding surfaces using a damp cloth, ensuring the cleaning materials are disposed of as hazardous waste.

b. Solution Preparation:

  • Solvent Dispensing: Add the desired solvent to a clean, appropriate container within the fume hood.

  • Compound Addition: Slowly add the pre-weighed 1,1-Bis(2-methylpropyl)guanidine to the solvent while stirring to ensure dissolution and prevent splashing.

  • Container Sealing: Securely cap the container immediately after preparation.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[2].
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[6].
Spill Evacuate the immediate area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately[3].
Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental protection.

Waste Segregation and Disposal Workflow:

WasteDisposalWorkflow Waste Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal SolidWaste Solid Waste (Contaminated PPE, weighing paper) SolidContainer Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Unused solutions, reaction mixtures) LiquidContainer Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer EHS Arrange for pickup by EHS SolidContainer->EHS LiquidContainer->EHS

Caption: A clear workflow for the segregation and disposal of waste.

  • Solid Waste: All solid waste contaminated with 1,1-Bis(2-methylpropyl)guanidine, including gloves, weighing paper, and absorbent materials from spills, must be collected in a designated, clearly labeled hazardous waste container[3].

  • Liquid Waste: Unused solutions and reaction mixtures containing 1,1-Bis(2-methylpropyl)guanidine should be collected in a separate, leak-proof, and clearly labeled hazardous waste container[3].

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the date of accumulation[3].

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations[3].

By adhering to these detailed safety and logistical protocols, researchers can confidently and safely handle 1,1-Bis(2-methylpropyl)guanidine, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Occupational Safety and Health Administration. (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • Kaur, H., & Kumar, V. (2015). Guanidines from 'toxic substances' to compounds with multiple biological applications--detailed outlook on synthetic procedures employed for the synthesis of guanidines. Bioorganic chemistry, 59, 39–79. [Link]

  • Lent, D. (2006, April 3). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • Sapa, J., Iwan, M., Werner, T., Siwek, A., Kuder, K., Kalinowska-Tłuścik, J., Więckowska, A., & Starzak, K. (2022). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules (Basel, Switzerland), 27(15), 4987. [Link]

  • ResearchGate. (n.d.). Biocide and toxicological properties of synthesized guanidine containing polymer and their structure. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Hospital-wide Hazards - Hazardous Chemicals. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Guanidine phosphate. Retrieved from [Link]

  • BioSpectra. (n.d.). Safety Data Sheet Guanidine Hydrochloride. Retrieved from [Link]

  • Duke University. (n.d.). Microflex® Chemical Resistance Chart. Retrieved from [Link]

  • Hourglass International, Inc. (n.d.). HandPRO® Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Takara Bio. (n.d.). Guanidine HCl SDS. Retrieved from [Link]

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